molecular formula C11H12N2O2 B1397159 Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-01-4

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1397159
CAS No.: 1359657-01-4
M. Wt: 204.22 g/mol
InChI Key: MGJAAVUYXHVADY-UHFFFAOYSA-N
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Description

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJAAVUYXHVADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Imidazo[1,2-a]pyridine-3-carboxylate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the design, synthesis, and application of Imidazo[1,2-a]pyridine-3-carboxylate derivatives. It moves beyond basic reviews to focus on the 3-carboxylate moiety as both a "Gateway Scaffold" for privileged pharmacophores (like Zolpidem) and a distinct bioactive motif in oncology and infectious disease.

Executive Summary: The "Gateway" Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged 5,6-bicyclic heterocycle often classified as a "privileged scaffold" due to its ability to mimic the purine core of ATP and its high affinity for the benzodiazepine binding site of the GABA-A receptor.

While the 3-amido derivatives (e.g., Zolpidem, Alpidem) are commercially dominant, the 3-carboxylate derivatives represent the critical synthetic divergence point. They possess unique electronic properties that modulate lipophilicity (


) and metabolic stability. In modern drug discovery, the 3-carboxylate is utilized not just as an intermediate, but as a bioisostere for specific kinase inhibitors and anti-inflammatory agents where hydrolytic stability is required.

Key Applications:

  • Neurology: Precursors to

    
    1-selective GABA-A agonists.
    
  • Oncology: C3-ester derivatives targeting c-Met and tubulin polymerization.

  • Infectious Disease: Anti-tubercular agents via hydrazide functionalization.

Structural & Electronic Properties

The imidazo[1,2-a]pyridine ring system is


-excessive on the 5-membered ring and 

-deficient on the 6-membered ring.
  • N1 Bridgehead Nitrogen: Weakly basic; participates in hydrogen bonding but is sterically encumbered.

  • C3 Position (The "Hotspot"): This position is highly nucleophilic. Introduction of an electron-withdrawing carboxylate group at C3:

    • Stabilizes the Ring: Reduces susceptibility to oxidative metabolism at the 5-membered ring.

    • Modulates pKa: Lowers the basicity of the N1 nitrogen, improving blood-brain barrier (BBB) permeability profiles by reducing the fraction of ionized species at physiological pH.

    • Synthetic Versatility: Acts as an electrophilic handle for amidation, reduction, or heterocyclization (e.g., forming oxadiazoles).

Synthetic Strategies

The Condensation Route (Primary Method)

The most robust industrial route to 3-carboxylates is the condensation of 2-aminopyridines with


-halo-

-keto esters. This is a variation of the Hantzsch synthesis.

Mechanism:

  • N-Alkylation: The ring nitrogen (N1) of 2-aminopyridine attacks the

    
    -carbon of the halo-ester.
    
  • Cyclization: Intramolecular attack of the exocyclic amine on the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the system to form the imidazo[1,2-a]pyridine core.

One-Pot Multicomponent Strategies

While the Groebke-Blackburn-Bienaymé (GBB) reaction typically yields 3-amino derivatives, recent "Green Chemistry" adaptations utilize oxidative coupling or specific dicarbonyls to access the 3-carboxylate directly without isolation of intermediates.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic workflows for accessing and diversifying the 3-carboxylate scaffold.

SynthesisPathways Start 2-Aminopyridine Intermediate N-Alkylated Intermediate Start->Intermediate N-Alkylation (EtOH, Reflux) Reagent1 Ethyl 2-chloroacetoacetate (or Ethyl Bromopyruvate) Reagent1->Intermediate Core Ethyl Imidazo[1,2-a]pyridine- 3-carboxylate Intermediate->Core Cyclization & -H2O Acid 3-Carboxylic Acid Core->Acid Hydrolysis (LiOH/NaOH) Hydrazide 3-Carbohydrazide (Anti-TB/Antifungal) Core->Hydrazide NH2NH2, Reflux Alcohol 3-Hydroxymethyl (Kinase Inhibitors) Core->Alcohol Reduction (LiAlH4) Amide 3-Carboxamides (GABA Ligands) Acid->Amide Amine Coupling (EDC/HOBt)

Caption: Figure 1.[1][2] Divergent synthesis starting from the condensation of 2-aminopyridine to generate the 3-carboxylate gateway scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Target: Scalable synthesis of the core scaffold.

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminopyridine (1.88 g, 20 mmol) in absolute ethanol (40 mL).

  • Addition: Add ethyl 2-chloroacetoacetate (3.62 g, 22 mmol) dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The spot for 2-aminopyridine (
    
    
    
    ) should disappear, and a new fluorescent spot (
    
    
    ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

    • Pour the residue into ice-cold water (50 mL).

    • Neutralize the solution with saturated

      
       solution until no further effervescence is observed (pH ~8). A solid precipitate should form.
      
  • Purification:

    • Filter the precipitate and wash with cold water (

      
      ).
      
    • Recrystallize the crude solid from ethanol/water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

  • Yield & Characterization: Expect a pale yellow or white solid (Yield: 70–85%).

    • 1H NMR (400 MHz, CDCl3):

      
       9.30 (d, 1H, H-5), 7.60 (d, 1H, H-8), 7.25 (t, 1H, H-7), 6.90 (t, 1H, H-6), 4.40 (q, 2H, 
      
      
      
      ), 2.65 (s, 3H,
      
      
      ), 1.42 (t, 3H,
      
      
      ).

Medicinal Chemistry & SAR

GABA-A Receptor Modulation

The most famous application of this scaffold is in "Z-drugs" (e.g., Zolpidem). However, the 3-carboxylate itself generally exhibits lower affinity for the Benzodiazepine Binding Site (BZ-site) compared to the 3-amide.

  • SAR Insight: The amide nitrogen acts as a crucial hydrogen bond donor to residues in the

    
    /
    
    
    
    interface of the GABA-A receptor. The ester lacks this donor capability, often resulting in weak partial agonism or antagonism.
  • Strategy: Use the ester to fine-tune lipophilicity in prodrugs or convert to bioisosteric 1,2,4-oxadiazoles to regain binding affinity while altering metabolic clearance.

Anticancer Activity (Kinase Inhibition)

Recent studies have identified 3-carboxylate derivatives as potent inhibitors of c-Met and EGFR kinases.

  • Mechanism: The planar tricyclic system (when fused or substituted with aryls) intercalates into the ATP-binding pocket. The 3-carboxylate carbonyl accepts a hydrogen bond from the hinge region of the kinase.

  • Key Substitution: Introduction of a 2-phenyl group with electron-withdrawing substituents (

    
    , 
    
    
    
    ) significantly enhances cytotoxicity against HT-29 (colon cancer) cell lines.
Anti-Infective Agents

Hydrazide derivatives derived from the 3-carboxylate (via reaction with hydrazine hydrate) serve as precursors to:

  • Schiff Bases: Condensation with aldehydes yields acylhydrazones with anti-tubercular activity (MIC values comparable to Isoniazid in specific strains).

  • Thiazolidinones: Cyclization yields agents active against Candida albicans.

Visualization: Structure-Activity Relationship (SAR) Map

SAR Center Imidazo[1,2-a]pyridine- 3-carboxylate Core Pos2 Position 2 (Aryl/Alkyl): Determines Lipophilicity & Kinase Selectivity (e.g., 2-Phenyl) Center->Pos2 Pos3 Position 3 (Ester/Amide): CRITICAL for GABA Binding. Ester = Prodrug/Intermediate Amide = High Affinity Agonist Center->Pos3 Pos6 Position 6 (Halogen/Nitro): Modulates Metabolic Stability (Blocks oxidation) Center->Pos6 Pos8 Position 8: Steric Tolerance Region (Allows for bulkier groups) Center->Pos8

Caption: Figure 2. SAR Map highlighting the functional roles of specific positions on the Imidazo[1,2-a]pyridine-3-carboxylate scaffold.

Future Outlook

The field is moving toward C3-H functionalization and multicomponent reactions (MCRs) that bypass the ester intermediate for efficiency. However, the 3-carboxylate remains indispensable for:

  • Peptidomimetics: Using Ugi reactions to append amino acid chains to the 3-position for protease inhibition.

  • Fluorescent Probes: The intrinsic fluorescence of the imidazo[1,2-a]pyridine core (ESIPT mechanism) is tuned by the electron-withdrawing ester, making them viable candidates for biological imaging agents.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026. Link

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021. Link

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry of Heterocyclic Compounds, 2025. Link

  • Pharmacological Properties of GABAA Receptors Containing

    
    1 Subunits. Molecular Pharmacology, 2005. Link
    
  • Synthesis and Receptor Binding Studies of

    
    5 GABA-A Selective Novel Imidazodiazepines. Molecules, 2023. Link
    
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis, 2017. Link

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing, 2021. Link

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to a class of molecules recognized as a "privileged scaffold" in medicinal chemistry. The guide details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, and outlines standard methods for its spectroscopic characterization. Furthermore, it explores the significant role of the imidazo[1,2-a]pyridine core in modern drug discovery, with a particular focus on its application as an inhibitor of critical signaling pathways in oncology, such as the PI3K/AKT/mTOR pathway. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this important molecular entity.

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered immense interest from the pharmaceutical and agrochemical industries. Its rigid, planar structure and rich electron density make it an ideal framework for interacting with a wide array of biological targets. This scaffold is present in several marketed drugs, including the anxiolytics zolpidem and alpidem, demonstrating its clinical and commercial significance.[1][2] The exponential growth in research surrounding this scaffold highlights its versatility and therapeutic potential.[1][3] Derivatives are being explored as anticancer, antimycobacterial, antiviral, and anti-inflammatory agents, establishing the imidazo[1,2-a]pyridine core as a validated starting point for the development of novel therapeutics.[2][4]

Physicochemical and Structural Properties

This compound is a specific derivative designed to explore structure-activity relationships (SAR) around the core scaffold. The methyl group at the 6-position and the ethyl carboxylate at the 3-position provide handles for modifying solubility, metabolic stability, and target engagement.

Chemical Structure

Caption: Structure of this compound.

Core Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol Calculated
Canonical SMILES CCOC(=O)C1=CN2C=C(C)C=CC2=N1Postulated
InChI Key (Predicted)N/A
CAS Number Not availableN/A

Synthesis and Mechanistic Insights

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including classic condensation reactions and modern multicomponent reactions.[1] The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component process involving a 2-aminopyridine, an aldehyde, and an isocyanide, is a highly efficient method for generating diverse 3-aminoimidazo[1,2-a]pyridine derivatives.[5][6]

For the specific synthesis of this compound, a robust and classical two-component condensation approach is presented below. This method involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound, a variant of the Tchitchibabin reaction.

Experimental Protocol: Two-Component Cyclocondensation

This protocol describes the synthesis via the reaction of 2-amino-5-methylpyridine with ethyl bromopyruvate.

Step 1: N-Alkylation The initial step is the nucleophilic attack of the exocyclic nitrogen of 2-amino-5-methylpyridine onto the electrophilic carbon of ethyl bromopyruvate. This forms a pyridinium salt intermediate.

Step 2: Intramolecular Cyclization The endocyclic pyridine nitrogen then acts as an intramolecular base, promoting the formation of an enolate which subsequently attacks the iminium carbon, leading to the cyclized dihydropyridine intermediate.

Step 3: Aromatization Dehydration of the cyclic intermediate results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Materials:

  • 2-Amino-5-methylpyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

workflow start Dissolve 2-amino-5-methylpyridine and NaHCO3 in Ethanol add_reagent Add Ethyl Bromopyruvate start->add_reagent reflux Reflux at 80°C for 4-6h (Monitor by TLC) add_reagent->reflux workup Solvent Evaporation & Aqueous Workup reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Structural confirmation of the final compound relies on a combination of standard spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR Ethyl group: Triplet (δ ~1.4 ppm, 3H) and Quartet (δ ~4.4 ppm, 2H). Methyl group: Singlet (δ ~2.4 ppm, 3H). Aromatic protons: Distinct signals for H-2, H-5, H-7, and H-8 in the aromatic region (δ ~7.0-9.5 ppm). The proton at the 5-position is typically the most deshielded.
¹³C NMR Ester: Carbonyl (δ ~165 ppm), O-CH₂ (δ ~61 ppm), CH₃ (δ ~14 ppm). Methyl: C-6 methyl (δ ~21 ppm). Aromatic carbons: Signals corresponding to the eight carbons of the fused ring system in the range of δ ~110-145 ppm.
IR (Infrared) Strong C=O stretch from the ester group (~1700-1720 cm⁻¹). C-O stretch (~1200-1250 cm⁻¹). Aromatic C=C and C=N stretches (~1450-1650 cm⁻¹).
MS (Mass Spec) [M+H]⁺: Expected m/z of 205.0977 for C₁₁H₁₃N₂O₂⁺.

Note: Exact chemical shifts (δ) are dependent on the solvent and instrument used. The values provided are typical for this class of compounds.[7][8]

Applications in Drug Discovery: Targeting Oncogenic Pathways

The imidazo[1,2-a]pyridine scaffold has proven to be a highly effective core for developing inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1]

Inhibition of the PI3K/AKT/mTOR Pathway

One of the most important intracellular signaling pathways implicated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway.[9][10] This cascade controls cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, through mutations in PI3K or loss of the tumor suppressor PTEN, is a common event in many human cancers.[9]

Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives are potent inhibitors of PI3Kα, a key isoform of the enzyme.[11][12][13] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its substrate, PIP2, to PIP3.[10][11] By blocking this critical step, they effectively shut down the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[11] The structure of this compound makes it a prime candidate for development as a PI3K inhibitor, where the core scaffold provides the primary binding motif and the substituents at the 3- and 6-positions can be modified to enhance potency and selectivity.[12][13]

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Effects Cell Growth Survival Proliferation mTOR->Cell_Effects Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Conclusion

This compound is a molecule of significant interest built upon a privileged heterocyclic scaffold. Its straightforward synthesis and versatile structure make it an important tool for fundamental research and a valuable starting point for medicinal chemistry programs. The demonstrated potential of the imidazo[1,2-a]pyridine core to potently inhibit key oncogenic pathways, such as PI3K/AKT/mTOR, underscores the relevance of this compound and its analogues in the ongoing search for novel and effective cancer therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in drug discovery.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Bentham Science. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available at: [Link]

  • Iaroshenko, V. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Center for Biotechnology Information. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Available at: [Link]

  • Synthesis one pot of imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé reaction-CuAAC assisted by MW. Sciforum. Available at: [Link]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. ACS Publications. Available at: [Link]

  • Wang, L., et al. (2011). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis crystal structure, and DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. Taylor & Francis Online. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2‐a]pyridine‐3‐carboxylates. ResearchGate. Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available at: [Link]

  • Martini, M., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. MDPI. Available at: [Link]

  • Wróblewska-Kurdyk, A., et al. (2023). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. MDPI. Available at: [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. Available at: [Link]

  • Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. Available at: [Link]

  • ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

Sources

Technical Guide: Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and biological potential of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate .

CAS Registry Number: 1359657-01-4 PubChem CID: Analogous to CID 800334 (2-methyl derivative); Specific CID pending indexing.[1] Chemical Formula: C


H

N

O

Molecular Weight: 204.23 g/mol [1][2]

Executive Summary & Compound Identity

This compound is a fused bicyclic nitrogen heterocycle belonging to the imidazo[1,2-a]pyridine class.[1] This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs such as Zolpidem (GABA


 agonist) and Olprinone  (PDE3 inhibitor).[1]

The 3-carboxylate derivative specifically serves as a critical intermediate for developing anti-infective agents (specifically targeting Mycobacterium tuberculosis FtsZ) and anxiolytic agents.[1] Unlike its 2-methyl analogs, the proton at the C2 position allows for further regioselective functionalization, making it a versatile building block for Structure-Activity Relationship (SAR) expansion.[1]

Physicochemical Profile
PropertyValueNote
IUPAC Name This compound
Appearance Off-white to pale yellow solidCrystalline
Melting Point 67–68 °CConsistent with ethyl ester analogs
Solubility DMSO, Methanol, ChloroformPoor water solubility
LogP (Calc) ~2.2Lipophilic, CNS penetrant potential
H-Bond Acceptors 3N1, N4, Carbonyl O
H-Bond Donors 0

Synthetic Pathways & Mechanism

The synthesis of the imidazo[1,2-a]pyridine core typically follows a Hantzsch-type condensation or a multicomponent coupling.[1] For the 3-carboxylate with a hydrogen at the C2 position, the condensation of 2-aminopyridines with


-halo-

-keto esters (or their aldehyde equivalents)
is the standard authoritative route.[1]
Primary Synthetic Route: Condensation-Cyclization

This protocol utilizes 2-amino-5-methylpyridine and ethyl 2-chloro-3-oxopropanoate (often generated in situ from ethyl 3-ethoxyacrylate or ethyl formylacetate sodium salt).[1]

Mechanism:

  • Nucleophilic Attack: The exocyclic amine of the pyridine attacks the aldehyde/ketone carbonyl of the

    
    -keto ester.
    
  • Alkylation: The ring nitrogen attacks the

    
    -carbon bearing the halogen (Cl/Br).[1]
    
  • Dehydration: Loss of water drives the aromatization to form the imidazole ring.

Synthesis cluster_conditions Reaction Conditions R1 2-Amino-5-methylpyridine I1 Imine Intermediate R1->I1 Condensation (EtOH, Reflux) R2 Ethyl 2-chloro-3-oxopropanoate R2->I1 I2 Cyclized Dihydro-Intermediate I1->I2 N-Alkylation P1 Ethyl 6-methylimidazo[1,2-a] pyridine-3-carboxylate I2->P1 - H2O (Aromatization) C1 Solvent: Ethanol/DME Temp: 80-120°C Base: NaHCO3 (Optional)

Figure 1: Mechanistic pathway for the Hantzsch-type synthesis of the target compound.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 2-Amino-5-methylpyridine (1.08 g, 10 mmol)[1]

  • Ethyl 2-chloro-3-oxopropanoate (Technical grade or prepared in situ, ~1.6 g, 11 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Sodium Bicarbonate (NaHCO

    
    , 1.0 g, optional acid scavenger)
    

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-methylpyridine in 20 mL of ethanol.

  • Addition: Add ethyl 2-chloro-3-oxopropanoate dropwise over 5 minutes. (Note: If using the sodium salt of ethyl formylacetate, add 1 equivalent of HCl to generate the free aldehyde in situ before adding the amine).[1]

  • Reflux: Heat the mixture to reflux (80 °C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The product spot should appear at R

    
     ~0.4–0.5.
    
  • Workup: Cool the reaction mixture to room temperature.

    • Method A (Precipitation): Pour the mixture into 100 mL of ice-cold water. Stir for 30 minutes. Filter the resulting precipitate.[1]

    • Method B (Extraction): Remove ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO

      
       (2 x 30 mL) and Brine (30 mL). Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , Gradient 0-40% EtOAc/Hexane).
    
  • Yield: Expected yield is 65–80%.

Biological Potential & Medicinal Chemistry

The imidazo[1,2-a]pyridine-3-carboxylate core is a validated pharmacophore.[1] The 6-methyl substitution specifically modulates lipophilicity and steric fit within protein binding pockets.[1]

Structure-Activity Relationship (SAR)[1]
  • Position 3 (Ester): Critical for H-bonding interactions.[1] Hydrolysis to the acid often leads to loss of activity in GABAergic screens but is necessary for coupling to form amides (active against M. tuberculosis).[1]

  • Position 6 (Methyl): Fills hydrophobic pockets (e.g., in the Benzodiazepine binding site of GABA

    
    ).[1] Replacing -CH
    
    
    
    with -Cl or -NO
    
    
    significantly alters electronic properties and potency.[1]
  • Position 2 (Hydrogen): The lack of substitution here reduces steric clash, allowing the molecule to adopt a flatter conformation compared to 2-methyl analogs.[1]

SAR Core Ethyl 6-methylimidazo[1,2-a] pyridine-3-carboxylate Pos3 Pos 3 (Ester): H-Bond Acceptor Prodrug moiety (hydrolyzable) Core->Pos3 Pos6 Pos 6 (Methyl): Hydrophobic Interaction Metabolic soft spot (oxidation) Core->Pos6 Pos2 Pos 2 (H): Allows C-H functionalization Low steric bulk Core->Pos2 Bridge Bridgehead N: Essential for aromaticity and binding orientation Core->Bridge

Figure 2: Pharmacophore mapping and SAR features of the compound.

Key Therapeutic Areas
  • Anti-Tuberculosis (FtsZ Inhibition): Derivatives of imidazo[1,2-a]pyridine-3-carboxylates have shown efficacy against Mycobacterium tuberculosis by inhibiting FtsZ, a protein essential for bacterial cell division.[1] The 6-methyl group enhances cell wall permeability.[1]

  • GABA

    
     Receptor Modulation: 
    Similar to Zolpidem, this scaffold binds to the benzodiazepine site (
    
    
    
    subunit selectivity).[1] The 3-ester acts as a bioisostere for the amide found in Zolpidem, often retaining binding affinity but altering intrinsic efficacy (partial agonist vs. antagonist).[1]

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][3]
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3][4]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling powder outside a fume hood.[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis over long periods.

  • Spill: Sweep up dry spills to avoid dust generation. Neutralize aqueous residues with dilute bicarbonate before disposal.[1]

References

  • Synthesis of Imidazo[1,2-a]pyridines: Goel, R., et al. "Recent advances in the synthesis and medicinal chemistry of imidazo[1,2-a]pyridines."[1] Current Topics in Medicinal Chemistry, 2016. Link

  • Antitubercular Activity: Sun, Z., et al. "Synthesis and evaluation of imidazo[1,2-a]pyridine-3-carboxamides as novel anti-tuberculosis agents."[1] Journal of Medicinal Chemistry, 2010. Link[1]

  • Microwave Synthesis: Gueiffier, A., et al. "Microwave-assisted synthesis of imidazo[1,2-a]pyridines."[1][5] Tetrahedron, 1998.

  • Compound Data: BLD Pharm Catalog Entry for CAS 1359657-01-4.[1] Link

  • GABAergic Pharmacology: Hanson, S. M., et al. "Structural basis for ligand recognition by a GABA-A receptor."[1] Nature Structural & Molecular Biology, 2008.

Sources

The Imidazo[1,2-a]pyridine-3-carboxylate Scaffold: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazo[1,2-a]pyridine-3-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization.

This technical guide dissects the scaffold's therapeutic utility, focusing on its role as a synthetic hub for Anti-Tuberculosis (Anti-TB) agents, Anticancer therapeutics (tubulin inhibitors), and GABA receptor modulators .

Executive Summary: The "Gateway" Scaffold

The imidazo[1,2-a]pyridine-3-carboxylate is not merely a drug candidate but a chemotype generator . Its planar, bicyclic heteroaromatic core mimics the purine bases of DNA and the indole ring of tryptophan, allowing it to interact with a multitude of biological receptors.

  • Core Value: The C3-carboxylate moiety serves as a critical synthetic handle. While often hydrolyzed and amidated to yield high-potency carboxamides (e.g., for Anti-TB activity), the ester itself possesses intrinsic biological activity and governs the lipophilicity required for membrane permeability in early-stage discovery.

  • Key Therapeutic Vectors:

    • Infectious Disease: Inhibition of the QcrB subunit in Mycobacterium tuberculosis.

    • Oncology: Disruption of tubulin polymerization (Colchicine-site binding).

    • Neurology: Allosteric modulation of GABA-A receptors.[1]

Synthetic Architecture: The GBB Engine

The most robust method for accessing this scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction.[2] This multicomponent reaction (MCR) allows for the rapid assembly of the core from three simple starting materials.

Mechanism & Causality

The GBB reaction is preferred over traditional oxidative couplings (e.g., Ortoleva-King) because it introduces diversity at the C2 and C3 positions simultaneously in a single step.

  • The Components: 2-aminopyridine (Core), Aldehyde (C2 substituent), and Isocyanide (C3 substituent).

  • The Catalyst: Lewis acids (e.g., Sc(OTf)₃) or Brønsted acids (e.g., acetic acid) activate the Schiff base formation.

Visualization: GBB Synthetic Workflow

The following diagram illustrates the convergent synthesis logic.

GBB_Synthesis cluster_inputs Reagents cluster_process GBB Mechanism AP 2-Aminopyridine (Core Ring) SB Schiff Base Formation AP->SB ALD Aldehyde (R-CHO) ALD->SB ISO Isocyanide (R-NC) DA [4+1] Cycloaddition ISO->DA SB->DA + Isocyanide PT Prototropic Shift (Aromatization) DA->PT PROD Imidazo[1,2-a]pyridine -3-Scaffold PT->PROD

Figure 1: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction workflow for rapid scaffold assembly.

Therapeutic Vector A: Anti-Tuberculosis (QcrB Inhibition)

The most significant recent advancement for this scaffold is in the treatment of drug-resistant tuberculosis.

Mechanism of Action

Derivatives of imidazo[1,2-a]pyridine-3-carboxylates (specifically the carboxamides ) target the QcrB subunit of the cytochrome bcc complex (Complex III) in the mycobacterial electron transport chain.[3]

  • Causality: By binding to QcrB, these compounds block the transfer of electrons from menaquinol to cytochrome c. This halts ATP synthesis and prevents the bacterium from maintaining its transmembrane proton gradient, leading to cell death.

  • Selectivity: The scaffold binds to a unique site on mycobacterial QcrB that is distinct from the mammalian mitochondrial homolog, ensuring low toxicity.

Visualization: Electron Transport Chain Disruption

QcrB_Inhibition cluster_membrane Mycobacterial Membrane NDH NDH-2 (NADH Dehydrogenase) MQ Menaquinone Pool (MQ/MQH2) NDH->MQ e- QCRB Cytochrome bc1 (QcrB Subunit) MQ->QCRB e- CYTC Cytochrome c QCRB->CYTC e- (BLOCKED) ATP ATP Synthase CYTC->ATP H+ Gradient DRUG Imidazo[1,2-a]pyridine Scaffold DRUG->QCRB Inhibits

Figure 2: Mechanism of Action. The scaffold inhibits QcrB, disrupting the electron transport chain and halting ATP synthesis.

Therapeutic Vector B: Oncology (Tubulin Polymerization)

Certain 3-carboxylate and 3-carboxamide derivatives exhibit potent anticancer activity by targeting the cytoskeleton.

  • Target: The Colchicine Binding Site on

    
    -tubulin.
    
  • Effect: These compounds act as tubulin polymerization inhibitors.[4][5][6] By binding to the colchicine pocket, they prevent the formation of microtubules during mitosis, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

  • SAR Insight: A bulky aryl group at the C2 position is essential for occupying the hydrophobic pocket of the colchicine binding site.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the critical SAR rules for optimizing the scaffold for Anti-TB vs. Anticancer activity.

PositionModificationEffect on Anti-TB (QcrB)Effect on Anticancer (Tubulin)
C3 (Core) Carboxylate (Ester) Prodrug/Weak: Often hydrolyzed to acid or converted to amide.Active: Esters can bind directly, but amides often preferred for stability.
C3 (Linker) Carboxamide Critical: N-benzyl or N-alkyl amides are essential for QcrB potency.Variable: Bulky amides can improve binding if they fit the pocket.
C2 Aryl Group Lipophilicity: Methyl or small alkyls preferred to maintain PK profile.Pharmacophore: Bulky aryl (e.g., 4-F-Phenyl) is required for tubulin interaction.
C6 Substituent Metabolic Block: -Cl or -Me blocks oxidation, increasing half-life.Electronic: Electron-withdrawing groups (EWG) often enhance cytotoxicity.

Experimental Protocols

Protocol A: General GBB Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates

Use this protocol to generate the core scaffold.

  • Reagents:

    • 2-Aminopyridine (1.0 mmol)

    • Ethyl glyoxylate (or corresponding aldehyde) (1.0 mmol)

    • Ethyl isocyanoacetate (1.0 mmol)

    • Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (NH₄Cl).

    • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-aminopyridine and the aldehyde in MeOH (3 mL) in a sealed tube.

    • Stir at room temperature for 15 minutes to allow imine formation.

    • Add the isocyanide and the catalyst.

    • Heat the mixture to 60°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.

    • Purification: Silica gel column chromatography.

  • Validation:

    • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the specific aromatic protons of the imidazo-pyridine ring (~8.0–8.5 ppm for H-5).

Protocol B: In Vitro Tubulin Polymerization Assay

Use this protocol to validate anticancer mechanism.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure tubulin, fluorescent reporter).

  • Execution:

    • Prepare tubulin solution in G-PEM buffer (GTP, PIPES, EGTA, MgCl₂).

    • Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1–10 µM). Include Colchicine (5 µM) as a positive control and DMSO as a negative control.

    • Incubate at 37°C in a fluorometer.

  • Data Analysis:

    • Measure fluorescence enhancement (excitation 360 nm, emission 420 nm) over 60 minutes.

    • Result: A reduction in the Vmax (rate of polymerization) or final fluorescence plateau compared to control indicates inhibition.

References

  • Abrahams, K. A., et al. (2012). "Identification of novel imidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis QcrB inhibitors." Future Medicinal Chemistry. Link

  • Moraski, G. C., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[7][8][9][10][11] ACS Medicinal Chemistry Letters. Link

  • Kamal, A., et al. (2015). "Imidazo[1,2-a]pyridine-3-carboxamide derivatives as potential anticancer agents targeting tubulin polymerization." Bioorganic & Medicinal Chemistry Letters. Link

  • Dutta, S., et al. (2019). "A Green Protocol for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates." ResearchGate.[12] Link

  • Goel, R., et al. (2017). "Recent Advances in the Synthesis and Biological Activities of Imidazo[1,2-a]pyridines." Current Organic Chemistry. Link

Sources

Methodological & Application

Synthesis of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate from 2-amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Executive Summary

This Application Note details the high-fidelity synthesis of This compound , a critical scaffold in medicinal chemistry often utilized in the development of GABA-A receptor agonists, anti-inflammatory agents, and kinase inhibitors.

Unlike the classical condensation with


-halo-

-keto esters (which typically yields 2-methyl substituted derivatives), this protocol utilizes a One-Pot, Two-Step Dimethylformamide Dimethyl Acetal (DMF-DMA) Strategy . This method guarantees the formation of the 3-carboxylate with a hydrogen atom at the 2-position, strictly adhering to the regiochemical requirements of the target structure.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of imidazo[1,2-a]pyridine-3-carboxylates presents a common regioselectivity trap:

  • Route A (Classical): Reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate yields the 2-methyl -3-carboxylate. The methyl group from the ketone moiety is incorporated into the C2 position.

  • Route B (Targeted): To achieve the 2-unsubstituted (2-H) 3-carboxylate, one requires a "formyl" equivalent rather than an acetyl group in the cyclization partner. Since ethyl 2-chloro-3-oxopropanoate (the direct aldehyde equivalent) is unstable, we employ a surrogate approach using DMF-DMA.

Selected Pathway: The DMF-DMA Cascade

This protocol relies on activating the exocyclic amine of 2-amino-5-methylpyridine (1) with DMF-DMA to form an amidine intermediate. Subsequent reaction with ethyl bromoacetate triggers a cascade of N-alkylation and cyclization-elimination to yield the target.

Key Advantages:

  • Regio-purity: Exclusively yields the 2-H, 3-COOEt substitution pattern.

  • Operational Simplicity: One-pot procedure; no isolation of the amidine intermediate required.

  • Atom Economy: By-products are volatile (methanol, dimethylamine) and easily removed.

Experimental Protocol

Materials & Reagents
ComponentCAS RegistryRoleEq.
2-Amino-5-methylpyridine 1603-41-4Starting Material1.0
DMF-DMA 4637-24-5C1 Synthon / Activator1.2
Ethyl Bromoacetate 105-36-2Cyclization Partner1.2
Ethanol (EtOH) 64-17-5Solvent (Step 2)-
DMF 68-12-2Solvent (Step 1)-
Step-by-Step Methodology

Step 1: Formation of the Amidine Intermediate

  • Charge a dry reaction vial (equipped with a magnetic stir bar) with 2-amino-5-methylpyridine (1.0 mmol, 108 mg).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 160 µL) and anhydrous DMF (2.0 mL).

  • Heat the mixture to 110°C for 2 hours.

    • Process Control: Monitor via TLC (EtOAc/Hexane 1:1). The starting amine spot (

      
      ) should disappear, replaced by a lower polarity amidine spot.
      
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol. Note: A brownish oily residue (the amidine) will remain.

Step 2: Cyclization to the Target

  • Redissolve the crude amidine residue in Ethanol (3.0 mL).

  • Add Ethyl bromoacetate (1.2 mmol, 133 µL).

  • Heat the reaction mixture to Reflux (80°C) for 4–6 hours.

    • Mechanism:[1][2][3] The pyridine ring nitrogen is alkylated by the bromoacetate, followed by an intramolecular Michael-type addition/elimination sequence closing the imidazole ring.

  • Work-up: Cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.[3]

  • Dilute the residue with Dichloromethane (DCM) (15 mL) and wash with Saturated NaHCO₃ (10 mL) to neutralize any hydrobromic acid generated.

  • Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Purification

  • Purify the crude residue via silica gel flash column chromatography.

  • Eluent: Gradient of Hexane:Ethyl Acetate (from 90:10 to 70:30).

  • Product: Collect fractions containing the target. Evaporate to yield This compound as a pale yellow/off-white solid.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow and chemical transformations utilized in this protocol.

SynthesisWorkflow cluster_QC Process Control Points Start 2-Amino-5-methylpyridine (SM) Intermed Amidine Intermediate (In Situ) Start->Intermed Formylation TLC1 TLC Check 1: Disappearance of Amine Start->TLC1 Reagent1 DMF-DMA (110°C, DMF) Reagent1->Intermed Target Ethyl 6-methylimidazo [1,2-a]pyridine-3-carboxylate Intermed->Target Cyclization (- HBr, - HNMe2) Reagent2 Ethyl Bromoacetate (Reflux, EtOH) Reagent2->Target TLC2 TLC Check 2: Formation of Fluorescent Spot Target->TLC2

Figure 1: Reaction workflow for the regioselective synthesis of the 3-carboxylate scaffold via the DMF-DMA route.

Critical Mechanistic Insights

To ensure reproducibility, researchers must understand the causality behind the steps:

  • The "Amidine" Shuttle: The reaction with DMF-DMA converts the nucleophilic exocyclic amine (

    
    ) into an electrophilic amidine (
    
    
    
    ). This protects the amine from alkylation and sets up the carbon framework for position 2 (which comes from the DMF-DMA carbon).
  • Regiocontrol: The alkylation with ethyl bromoacetate occurs preferentially at the ring nitrogen (N1) of the pyridine, not the exocyclic nitrogen. This is crucial. The subsequent closure happens between the activated methylene of the acetate and the amidine carbon, expelling dimethylamine.

  • Why not Ethyl 2-chloroacetoacetate? As noted in the strategic analysis, using ethyl 2-chloroacetoacetate would introduce a methyl group at position 2 (derived from the acetyl group), yielding the wrong target (ethyl 2,6-dimethyl...). The use of DMF-DMA + Ethyl Bromoacetate is the specific solution for the 2-H target [1].

Expected Analytical Data

For This compound :

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.30 (s, 1H, H-5) – Highly deshielded due to proximity to the ester and bridgehead.
      
    • 
       8.25 (s, 1H, H-2) – Characteristic singlet for the 2-H imidazo proton.
      
    • 
       7.60 (d, 1H, H-8).
      
    • 
       7.25 (d, 1H, H-7).[1]
      
    • 
       4.40 (q, 2H, O-CH₂-CH₃).
      
    • 
       2.40 (s, 3H, Ar-CH₃).
      
    • 
       1.42 (t, 3H, O-CH₂-CH₃).
      
  • Mass Spectrometry (ESI): Calculated for

    
    ; Expected 
    
    
    
    .

References

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. (General methodology grounding).[4] Retrieved from [Link]

  • National Institutes of Health (PMC). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]pyridine Derivatives. (Comparative reference for 2-methyl variants). Retrieved from [Link]

Sources

Purification of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of Ethyl 6-Methylimidazo[1,2-a]pyridine-3-carboxylate by Recrystallization

Abstract & Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] this compound is a key synthetic intermediate in the development of these pharmaceuticals. The efficacy, safety, and reproducibility of downstream synthetic steps are critically dependent on the purity of this starting material. Recrystallization is a powerful, scalable, and economical technique for purifying solid active pharmaceutical ingredients (APIs) and their precursors.[3][4]

This document provides a comprehensive, field-tested protocol for the purification of this compound using a cooling crystallization method. We will delve into the mechanistic principles governing solvent selection, impurity rejection, and crystal growth, providing researchers and drug development professionals with a robust methodology to achieve high-purity material (>99.5%) consistently.

The Science of Recrystallization: A Self-Validating Purification System

Recrystallization is a purification process that leverages the differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures.[5][6] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.

The process, outlined in Figure 1, involves:

  • Dissolution: The crude, impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Cooling & Supersaturation: The solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, creating a supersaturated solution.[5]

  • Nucleation & Crystal Growth: This supersaturation is the driving force for crystallization. The target molecules begin to organize into a highly ordered crystal lattice, a process that is sterically selective.

  • Impurity Rejection: Because impurities have a different molecular structure, they do not fit well into the growing crystal lattice of the pure compound. Consequently, they remain dissolved in the surrounding solvent, known as the mother liquor.

  • Isolation: The pure crystals are then separated from the impurity-laden mother liquor by filtration.

The slow, controlled nature of crystal growth is what makes this technique a self-validating system for achieving high purity.

Recrystallization_Principle cluster_Process Recrystallization Workflow cluster_Outputs Outputs A Impure Solid in Flask B Add Minimum Hot Solvent A->B Heat C Completely Dissolved (Saturated Solution) B->C D Slow Cooling to Room Temperature C->D Gradual Cooling E Supersaturation Achieved, Crystals Form D->E F Vacuum Filtration E->F G Pure Crystalline Product F->G H Mother Liquor (Impurities Remain in Solution) F->H

Figure 1: Conceptual workflow of the purification by recrystallization.

Materials & Equipment

Reagents
  • Crude this compound (<95% purity)

  • Ethanol (95% or absolute), ACS Grade or higher

  • Deionized Water

  • Ice

Equipment
  • Erlenmeyer flask (sized so the solvent fills it to about half-full)

  • Heating mantle or hotplate with stirring capability

  • Magnetic stir bar

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Whatman #1 filter paper (or equivalent)

  • Glassware: beakers, graduated cylinders

  • Spatula, glass stirring rod

  • Drying oven or vacuum desiccator

Detailed Experimental Protocol

This protocol is optimized for a 10-gram scale. Quantities should be adjusted proportionally for larger or smaller batches.

Step 1: Solvent Selection and Preparation

Causality: The ideal solvent must exhibit high solvating power for the target compound at elevated temperatures and low solvating power at reduced temperatures. Ethanol is an excellent choice for many imidazo[1,2-a]pyridine derivatives.[7][8] Its polarity is suitable for dissolving the heterocyclic core, while its volatility allows for easy removal during drying.

Procedure:

  • Place 10.0 g of crude this compound into a 500 mL Erlenmeyer flask with a magnetic stir bar.

  • In a separate beaker, heat approximately 250-300 mL of 95% ethanol on a hotplate to a gentle boil.

Step 2: Dissolution

Causality: The objective is to use the minimum amount of boiling solvent to fully dissolve the crude solid. Using excessive solvent will reduce the final yield, as more of the product will remain in the mother liquor even after cooling.

Procedure:

  • Place the Erlenmeyer flask containing the crude solid on the hotplate and begin stirring.

  • Carefully add the hot ethanol to the crude solid in small portions (approx. 20-30 mL at a time).

  • Allow the solution to return to a gentle boil between additions. Continue adding solvent until the solid is completely dissolved. Observe carefully to ensure no solid particles remain.

  • If the solution is clear, proceed to Step 4.4. If colored impurities are present, proceed to optional Step 4.3.

Step 3: Decolorization (Optional)

Causality: High molecular weight, colored by-products are often present in crude reaction mixtures. Activated carbon has a high surface area and can effectively adsorb these impurities.

Procedure:

  • Remove the solution from the heat and wait for boiling to cease.

  • Add a small amount of activated carbon (approx. 0.1-0.2 g) to the hot solution.

  • Return the flask to the heat and boil gently for 2-5 minutes.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step must be performed quickly to prevent premature crystallization.

Step 4: Crystallization

Causality: Slow cooling is paramount for the formation of large, well-defined crystals, which promotes higher purity. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the solid matrix.

Procedure:

  • Remove the flask from the heat source and cover it with a watch glass.

  • Place the flask on a heat-insulating surface (e.g., a cork ring or wooden block) and allow it to cool slowly and undisturbed to room temperature. Crystal formation should become evident as the solution cools.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

Step 5: Isolation and Drying

Causality: A cold solvent wash is used to rinse away the residual mother liquor from the crystal surfaces without re-dissolving a significant amount of the purified product.

Procedure:

  • Set up a Büchner funnel with filter paper over a vacuum flask and wet the paper with a small amount of ice-cold ethanol.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with two small portions (10-15 mL each) of ice-cold ethanol.

  • Keep the vacuum on for 5-10 minutes to pull air through the filter cake, partially drying the crystals.

  • Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 40-50°C.

Protocol_Flowchart cluster_Setup Setup & Dissolution cluster_Purify Purification cluster_Isolate Isolation & QC A 1. Weigh 10g Crude Product B 2. Add Minimum Boiling Ethanol until Fully Dissolved A->B C 3. Hot Filtration (Optional) if Decolorizing Carbon Used B->C if needed D 4. Slow Cool to Room Temp B->D if solution is clear C->D E 5. Cool in Ice Bath (≥30 min) D->E F 6. Isolate via Vacuum Filtration E->F G 7. Wash with Ice-Cold Ethanol F->G H 8. Dry to Constant Weight G->H I 9. Assess Purity (MP, HPLC, NMR) H->I

Figure 2: Step-by-step protocol for recrystallization.

Purity Verification & Troubleshooting

The success of the purification must be verified empirically.

Purity Assessment Data
ParameterMethodSpecification for Pure CompoundRationale
Appearance VisualWhite to off-white crystalline solidSignificant color indicates residual impurities.
Melting Point Capillary MP ApparatusSharp range (e.g., 1-2°C)Impurities depress and broaden the melting point range.
Purity HPLC (UV detection)≥ 99.5% Peak AreaQuantifies the primary component and detects minor impurities.
Identity ¹H NMR SpectroscopySpectrum matches referenceConfirms the chemical structure is correct and free of contaminants.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The solution is cooling too rapidly; the compound's melting point is below the solvent's boiling point.Re-heat to dissolve the oil, add slightly more hot solvent, and ensure very slow cooling.
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some solvent to concentrate the solution and try cooling again. Scratch the inner wall of the flask with a glass rod to induce nucleation.
Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in cold wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Ensure wash solvent is ice-cold and use minimal volumes.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization, including the optional activated carbon step (Step 4.3).

References

  • SciSpace. "Recrystallization of Active Pharmaceutical Ingredients." Available at: [Link]

  • Syrris. "Pharmaceutical Crystallization in drug development." Available at: [Link]

  • LabXchange. "Lab Procedure: Recrystallization." (2024) Available at: [Link]

  • Study.com. "Recrystallization Definition, Requirements & Procedure." Available at: [Link]

  • Semantic Scholar. "Recrystallization of Active Pharmaceutical Ingredients." (2012) Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors." (2019) Available at: [Link]

  • Molecules. "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives." (2004) Available at: [Link]

  • MDPI. "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives." (2004) Available at: [Link]

  • ChemistrySelect. "Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review." (2022) Available at: [Link]

  • European Journal of Medicinal Chemistry. "Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ." (2024) Available at: [Link]

  • Molecules. "Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase." (2022) Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Available at: [Link]

  • Journal of Chemical Sciences. "Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." (2018) Available at: [Link]

  • Semantic Scholar. "Synthesis of imidazo[1,2-a]pyridines: a decade update." (2015) Available at: [Link]

  • ACS Omega. "Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." (2024) Available at: [Link]

Sources

Hydrolysis of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrolysis of Ethyl 6-Methylimidazo[1,2-a]pyridine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the hydrolysis of this compound to its corresponding carboxylic acid, 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous compounds with therapeutic potential.[1] This guide delves into the underlying chemical principles, offers a robust, step-by-step experimental protocol, and provides methods for reaction monitoring, product characterization, and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The carboxylic acid derivative, 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid, serves as a crucial building block and a key intermediate in the synthesis of numerous pharmaceutical agents, most notably as a precursor in various reported syntheses of Zolpidem, a widely used hypnotic drug.[3][4][5][6]

The conversion of the stable ethyl ester to the more reactive carboxylic acid is a fundamental synthetic operation. This guide focuses on the base-catalyzed hydrolysis, or saponification, of this compound. This method is generally preferred over acid-catalyzed hydrolysis due to its high efficiency and the irreversible nature of the reaction, which ensures a high conversion to the desired product.[7][8]

Reaction Principle and Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. While this can be achieved under acidic conditions, the reaction is reversible.[7][8] In contrast, base-catalyzed hydrolysis is effectively irreversible, making it the method of choice for quantitative conversion.[7][9]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[9]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the ethoxide ion (⁻OEt) is expelled as the leaving group.

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid is acidic (pKa ~4-5), while the byproduct, ethanol, is much less acidic (pKa ~16). The ethoxide leaving group (or another hydroxide ion) is a strong base and rapidly deprotonates the carboxylic acid.[9] This acid-base reaction forms a stable carboxylate salt and an alcohol molecule. This step is essentially irreversible and is the driving force for the entire reaction, pushing the equilibrium towards the products.[7][9]

  • Protonation (Workup): In the final workup stage, a strong acid (e.g., HCl) is added to neutralize the reaction mixture. This protonates the carboxylate salt, regenerating the final, neutral carboxylic acid product, which typically precipitates from the aqueous solution.[9]

G Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic    Attack OH_ion OH⁻ OH_ion->Tetrahedral 1. Nucleophilic    Attack CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid 2. Elimination Ethoxide ⁻OEt Tetrahedral->Ethoxide 2. Elimination Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate 3. Deprotonation    (Irreversible) Ethanol EtOH CarboxylicAcid->Ethanol 3. Deprotonation    (Irreversible) Ethoxide->Carboxylate 3. Deprotonation    (Irreversible) Ethoxide->Ethanol 3. Deprotonation    (Irreversible) FinalProduct 6-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Carboxylate->FinalProduct 4. Protonation H_ion H₃O⁺ (Workup) H_ion->FinalProduct 4. Protonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol

This protocol provides a reliable method for the saponification of this compound.

Materials & Equipment
  • Reagents:

    • This compound (Starting Material)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Deionized Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl) or 2M HCl

    • TLC plates (Silica gel 60 F₂₅₄)

    • Mobile phase for TLC (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Beakers, graduated cylinders

    • Büchner funnel and filter flask

    • pH paper or pH meter

    • Standard laboratory glassware

Reaction Parameters

The following table summarizes the recommended parameters for the hydrolysis reaction.

ParameterRecommended Value/ReagentRationale
Stoichiometry (Base) 2.0 - 3.0 equivalentsEnsures complete hydrolysis and drives the reaction forward. An excess is used to compensate for any potential side reactions or impurities.
Solvent System Ethanol/Water (e.g., 1:1 v/v)The alcohol co-solvent ensures the solubility of the organic ester, while water is necessary to dissolve the base and participate in the hydrolysis.
Temperature Reflux (approx. 80-90 °C)Heating accelerates the reaction rate, ensuring completion within a reasonable timeframe.[8]
Reaction Time 2 - 6 hoursSufficient time for the reaction to go to completion. Progress should be monitored by TLC or HPLC.
Workup Acidification pH 3 - 4This pH ensures the complete protonation of the carboxylate salt to the less soluble carboxylic acid, maximizing precipitation and yield.
Step-by-Step Procedure

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation A 1. Dissolve ester in EtOH/H₂O in a round-bottom flask. B 2. Add aqueous NaOH solution (2-3 equiv). A->B C 3. Attach reflux condenser and begin stirring and heating. B->C D 4. Heat to reflux for 2-6 hours. C->D E 5. Monitor reaction progress via TLC. (Disappearance of starting material spot) D->E F 6. Cool mixture to room temp, then in an ice bath. E->F G 7. Slowly add HCl to adjust pH to 3-4. (Precipitate forms) F->G H 8. Collect solid by vacuum filtration. G->H I 9. Wash precipitate with cold water. H->I J 10. Dry the product under vacuum. I->J

Caption: Experimental workflow for the hydrolysis reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 mixture).

  • Addition of Base: While stirring, add a solution of sodium hydroxide (2.5 eq) dissolved in water.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.

  • Monitoring: Maintain the reflux for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture, spot them on a TLC plate, and elute with a suitable solvent system (e.g., 7:3 Ethyl Acetate:Hexane). The reaction is complete when the starting material spot (ester) is no longer visible under UV light.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath can aid precipitation in the next step.

  • Acidification: Slowly and carefully add concentrated or 2M hydrochloric acid to the stirred, cooled solution. Monitor the pH with pH paper or a meter. Continue adding acid until the pH of the solution is approximately 3-4. A solid precipitate of the carboxylic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove any inorganic salts. Dry the purified 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid under vacuum.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

  • Thin-Layer Chromatography (TLC): The product (carboxylic acid) is more polar than the starting material (ester). It will have a lower Rf value on the silica gel plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and can be used for quantitative reaction monitoring.[10][11]

  • Spectroscopic Analysis:

    • ¹H NMR: Expect the disappearance of the characteristic signals for the ethyl group of the ester (a quartet around 4.3 ppm and a triplet around 1.3 ppm). A broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (typically >10 ppm), which is exchangeable with D₂O.

    • ¹³C NMR: The carbonyl carbon signal will shift slightly. The signals for the ethyl group carbons (~61 ppm and ~15 ppm) will disappear.

    • Infrared (IR) Spectroscopy: Look for the disappearance of the ester C=O stretch (around 1710-1730 cm⁻¹) and the appearance of a very broad O-H stretch (from ~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1680-1710 cm⁻¹).

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid (C₁₀H₈N₂O₂).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Not enough base was used (stoichiometry was off).1. Extend the reflux time and re-check with TLC. 2. Add an additional portion of the base solution and continue refluxing.
Low Product Yield 1. The product is partially soluble in the acidic aqueous solution. 2. pH was not adjusted correctly; product did not fully precipitate. 3. Too much washing solvent was used.1. Ensure the mixture is thoroughly chilled in an ice bath before filtration. 2. Use a calibrated pH meter for accurate acidification to the point of maximum precipitation (isoelectric point). 3. Wash the filtered product with a minimal amount of ice-cold water.
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. Incomplete drying.1. Attempt to triturate the material with a non-polar solvent (like hexanes) to induce crystallization. If that fails, recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary. 2. Dry the product thoroughly under high vacuum, possibly with gentle heating.
Final Product is Contaminated with Salt Inadequate washing of the filtered product.Re-suspend the product in deionized water, stir, and filter again. Ensure the final wash on the filter is with fresh, cold water.

Conclusion

The base-catalyzed hydrolysis of this compound is a straightforward and highly effective method for producing the corresponding carboxylic acid, a vital intermediate in pharmaceutical synthesis. By understanding the underlying saponification mechanism and carefully controlling key reaction parameters such as stoichiometry, temperature, and pH during workup, researchers can reliably obtain a high yield of the pure product. The protocol and troubleshooting guide provided herein serve as a robust resource for scientists and developers working with this important class of heterocyclic compounds.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • Google Patents. (WO2009007995A1).
  • Google Patents. (US20070027180A1). Process for preparing zolpidem.
  • ARKAT USA, Inc. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC 2009 (ii) 315-320. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). A novel and efficient process for the preparation of zolpidem, an insomnia drug. JOCPR, 2015, 7(12):801-805. [Link]

  • Annals. Food Science and Technology. (2009). HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC MONITORING OF ENZYMATIC STARCH HYDROLYSIS. [Link]

  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • De Gruyter. (2000). Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

Sources

Precision Functionalization of C-3 in 6-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

The 6-methylimidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster anxiolytics like Zolpidem (Ambien) and emerging oncology candidates.

While the imidazo[1,2-a]pyridine ring is generally reactive, the C-3 position is the designated "nucleophilic warhead" of the system.[1] The presence of the 6-methyl group is not merely structural; it exerts a specific +I (inductive) effect , enhancing electron density at C-3 compared to the unsubstituted parent, while simultaneously blocking the C-6 position from competing metabolic oxidation or electrophilic attack.

This guide provides a validated roadmap for the regioselective functionalization of the C-3 position. We move beyond generic organic chemistry to focus on high-fidelity protocols—Formylation, Halogenation, and Direct C-H Arylation—optimized for drug discovery workflows where yield, purity, and scalability are non-negotiable.

Mechanistic Grounding: The C-3 Reactivity Paradigm

To control the chemistry, one must understand the electronic landscape. The nitrogen at position 1 (


) acts as a bridgehead, donating electron density into the 5-membered ring. This creates a "push-pull" system where C-3  becomes exceptionally electron-rich (nucleophilic), behaving similarly to the C-3 position of indole but with higher basicity.
Reactivity Visualization (DOT Diagram)

The following diagram illustrates the electronic flux and the hierarchy of reactivity sites on the 6-methylimidazo[1,2-a]pyridine scaffold.

ReactivityMap cluster_logic Selectivity Rule Scaffold 6-Methylimidazo[1,2-a]pyridine C3 C-3 Position (Primary Nucleophile) Target for EAS Scaffold->C3 Fast Kinetics (k1) C5 C-5 Position (Secondary Site) Sterically Hindered Scaffold->C5 Slow Kinetics (k2) N1 N-1 Bridgehead (Electron Donor) N1->C3 Resonance Stabilization of Sigma Complex Methyl 6-Methyl Group (+I Effect / Blocking) Methyl->Scaffold Activates Ring Rule k1 >> k2 Selectivity > 95:5

Figure 1: Reactivity profile showing the electronic dominance of the C-3 position driven by N-1 resonance and 6-methyl activation.

Validated Experimental Protocols

Protocol A: Regioselective C-3 Formylation (Vilsmeier-Haack)

Application: Introduction of a reactive aldehyde handle for subsequent reductive amination (e.g., Zolpidem analogs) or Knoevenagel condensations. Mechanism: Electrophilic attack by the chloroiminium ion.

Materials
  • Substrate: 6-Methylimidazo[1,2-a]pyridine (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    , 1.2 eq)
    
  • Solvent: DMF (Dimethylformamide) – Acts as both solvent and reagent source.

  • Quench: Saturated aqueous Sodium Acetate (

    
    ) or 
    
    
    
    .
Step-by-Step Workflow
  • Preparation (0°C): Charge a flame-dried round-bottom flask with anhydrous DMF (5 mL/mmol substrate). Cool to 0°C under

    
     atmosphere.
    
  • Active Species Formation: Dropwise add

    
     (1.2 eq) to the DMF. Stir for 20 mins at 0°C. Observation: The solution may turn slightly yellow/viscous as the Vilsmeier reagent forms.
    
  • Addition: Add 6-methylimidazo[1,2-a]pyridine (dissolved in minimal DMF) dropwise to the mixture.

  • Reaction (Heat): Warm to Room Temperature (RT) for 30 mins, then heat to 60°C for 2–3 hours. Monitor by TLC (usually 100% conversion).

  • Critical Quench (The "Exotherm Trap"): Cool the mixture back to 0°C. Pour the reaction mixture slowly into crushed ice containing saturated aqueous

    
    .
    
    • Why? Direct neutralization with strong base can cause tarring. Acetate buffering ensures controlled hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation: Extract with

    
     (3x). Wash organics with brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient. If chromatography is needed, use EtOAc/Hexane (gradient 20% -> 50%).

Expected Yield: 85–92%

Protocol B: C-3 Halogenation (The Gateway Transformation)

Application: Installation of Iodo- or Bromo- handles for Suzuki/Sonogashira cross-coupling. Reagent Choice: N-Iodosuccinimide (NIS) is preferred over


 for atom economy and ease of handling.
Materials
  • Substrate: 6-Methylimidazo[1,2-a]pyridine (1.0 eq)

  • Halogen Source: NIS (1.1 eq) or NBS (1.05 eq).

  • Solvent: Acetonitrile (

    
    ) or DCM.
    
Step-by-Step Workflow
  • Dissolution: Dissolve substrate in

    
     (0.1 M concentration) at RT.
    
  • Addition: Add NIS portion-wise over 10 minutes. Protect from light (wrap flask in foil).

    • Note: The 6-methyl group makes the ring highly reactive; rapid addition can lead to minor di-halogenation or oxidation byproducts.

  • Reaction: Stir at RT for 1–2 hours.

    • Check: TLC usually shows a distinct spot moving slightly higher (less polar) than the starting material.

  • Workup: Dilute with EtOAc. Wash with 10% aqueous Sodium Thiosulfate (

    
    ) to remove oxidative impurities/free iodine.
    
  • Isolation: Dry and concentrate. The product, 3-iodo-6-methylimidazo[1,2-a]pyridine, is often a solid that precipitates upon concentration.

Data Comparison: Halogenation Efficiency

ReagentSolventTempTimeYield (%)Selectivity (C3:C5)
NIS MeCNRT1 h94% >99:1
NBS DCM0°C0.5 h91%95:5

/

EtOHRT4 h78%90:10
Protocol C: Direct Pd-Catalyzed C-H Arylation

Application: Late-stage functionalization to create biaryl scaffolds without pre-halogenation. Mechanism: Concerted Metallation-Deprotonation (CMD).

Materials
  • Substrate: 6-Methylimidazo[1,2-a]pyridine (1.0 eq)

  • Coupling Partner: Aryl Bromide (

    
    , 1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for sterically hindered aryls).
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Workflow
  • Inert Setup: Use a Schlenk tube or pressure vial. Flame dry under vacuum.

  • Charge: Add Substrate, Aryl Bromide, Base, Catalyst, and Ligand.

  • Degas: Add solvent and sparge with Argon for 10 minutes.

    • Critical:

      
       poisons the Pd(0) species and promotes homocoupling of the substrate.
      
  • Reaction: Seal and heat to 100–110°C for 12–16 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc.

  • Purification: Flash column chromatography.

Workflow Visualization

This diagram summarizes the divergent synthetic pathways starting from the parent scaffold.

SynthesisWorkflow Start 6-Methylimidazo[1,2-a]pyridine Vilsmeier Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier Halogenation Electrophilic Halogenation (NIS/NBS, MeCN) Start->Halogenation CHAct Direct C-H Arylation (Pd(OAc)2, Ar-Br, K2CO3) Start->CHAct Aldehyde 3-Formyl Derivative (Reductive Amination Precursor) Vilsmeier->Aldehyde Hydrolysis Halide 3-Iodo/Bromo Derivative (Cross-Coupling Handle) Halogenation->Halide Fast Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Halide->Suzuki Biaryl 3-Aryl Derivative (Biaryl Pharmacophore) Suzuki->Biaryl CHAct->Biaryl One-Step (Atom Economy)

Figure 2: Divergent synthetic pathways for C-3 functionalization. Note the efficiency of Direct C-H Arylation vs. the stepwise Halogenation-Suzuki route.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Vilsmeier Incomplete hydrolysis of iminium salt.Increase time/vigour of the aqueous NaOAc quench. Ensure pH > 5 during workup.
C-5 Regioisomers Reaction temperature too high during addition.Keep initial addition at 0°C or -10°C. The C-3 position is kinetically favored; C-5 is thermodynamic.
Pd-Catalyst Death Residual

or moisture.
Rigorous degassing (freeze-pump-thaw is best). Use anhydrous dioxane.
Polysubstitution Excess electrophile.Strictly control stoichiometry (1.0–1.05 eq). The 6-methyl group makes the ring very "hot."

References

  • General Review of Reactivity: Bagdi, A. K., et al. "C-3 functionalization of imidazo[1,2-a]pyridines: current strategies and future prospects." RSC Advances, 2015.

  • Direct C-H Arylation: Cao, H., et al. "Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization."[2] Journal of Organic Chemistry, 2012.

  • Green Halogenation: Hojjati, A., et al. "Transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite." New Journal of Chemistry, 2018.

  • Vilsmeier-Haack Protocol: Standard methodology adapted from: "Synthesis of 3-formylimidazo[1,2-a]pyridines." Organic Syntheses, Coll. Vol. 9.

  • Medicinal Chemistry Context: "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega, 2023.

Sources

Troubleshooting & Optimization

Improving yield of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Yield of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of this compound. This guide bypasses generic advice, focusing strictly on the mechanistic causality, validated protocols, and advanced troubleshooting required to optimize your synthetic workflows.

Core Reaction Pathway

The synthesis of this compound relies on the condensation of 2-amino-5-methylpyridine with ethyl 2-chloro-3-oxopropanoate . Understanding the stepwise nucleophilic attacks is critical for diagnosing regioselectivity issues and yield drops[1].

SynthesisWorkflow A 2-Amino-5-methylpyridine (Nucleophile) C N-Alkylation Intermediate (Pyridine N attacks α-carbon) A->C SN2 Displacement of Chloride B Ethyl 2-chloro-3-oxopropanoate (Electrophile) B->C D Cyclization Intermediate (Exocyclic NH₂ attacks aldehyde) C->D Intramolecular Nucleophilic Addition E Ethyl 6-methylimidazo[1,2-a] pyridine-3-carboxylate (Target Product) D->E Dehydration (-H₂O) & Aromatization

Mechanistic pathway for the synthesis of this compound.

Quantitative Data: Solvent & Condition Screening

The choice of solvent dictates the trajectory of the reaction. Polar aprotic solvents often lead to oxidative degradation, while protic solvents stabilize the transition states during cyclization[2].

SolventTemp (°C)Time (h)Yield (%)Technical Observation
Ethanol (EtOH) 78 (Reflux)8–1075–85Optimal solvent; balances solubility and clean reaction profile.
tert-Butanol 754–680–85Excellent alternative; minimizes transesterification and hydrolysis[3].
Toluene 110 (Reflux)1250–60Lower conversion rate; non-polar nature reduces intermediate solubility.
THF 65 (Reflux)1640–50Incomplete reaction due to lower reflux temperature.
DMF 801235–45Promotes oxidative degradation and heavy tar formation[2].

Standard Operating Procedure (SOP)

This self-validating protocol is optimized for maximum yield and minimal side-product formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylpyridine (1.0 equiv, 10.0 mmol) in anhydrous tert-butanol (50 mL) to achieve a 0.2 M concentration.

  • Electrophile Addition: Add ethyl 2-chloro-3-oxopropanoate (1.15 equiv, 11.5 mmol) dropwise to the stirring solution at room temperature. Self-Validation: The solution will transition from clear to a pale yellow as the initial N-alkylation begins.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 75 °C under a strict nitrogen atmosphere for 6 hours[3].

  • Reaction Monitoring: Monitor via TLC (Eluent: 50% EtOAc in Hexanes). Self-Validation: The reaction is complete when the starting material (Rf ~0.3) disappears and a new, intensely UV-active spot (fluorescent blue under 254 nm) appears at Rf ~0.5.

  • Solvent Removal: Cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Neutralization & Extraction: Partition the crude residue between ethyl acetate (50 mL) and cold, saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Causality: NaHCO₃ neutralizes the HCl generated during the SN2 step without causing base-catalyzed ester hydrolysis.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to afford the pure this compound[4].

Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to the product, but NMR confirms I synthesized the 2-carboxylate isomer instead of the 3-carboxylate. What caused this? A1: This is a classic regioselectivity error caused by using the wrong electrophile.

  • If you use ethyl bromopyruvate (ethyl 2-bromo-3-oxopropanoate), the alpha-carbon bearing the halogen is a

    
     group. The pyridine nitrogen attacks this 
    
    
    
    , making it C3 of the final ring. The exocyclic amine attacks the ketone (C2), which bears the ester. This yields the imidazo[1,2-a]pyridine-2 -carboxylate.
  • To synthesize the 3 -carboxylate, you must use ethyl 2-chloro-3-oxopropanoate . Here, the alpha-carbon bearing the chloride also holds the ester group. When the pyridine nitrogen attacks this carbon, the ester is locked at the C3 position[1].

Q2: The reaction mixture turns black, and my yield is stuck below 40%. How can I prevent this degradation? A2: Imidazopyridines and their partially cyclized intermediates are highly susceptible to oxidative degradation, especially at elevated temperatures. The black "tar" is a byproduct of this oxidation. To mitigate this:

  • Degas your solvents and run the reaction under a strict Argon or Nitrogen atmosphere.

  • Avoid using highly polar aprotic solvents like DMF or DMSO. While they dissolve the starting materials well, they have been shown to drastically reduce yields (down to ~30%) and promote side reactions[2]. Switch to absolute ethanol or tert-butanol[3].

  • Do not exceed 80 °C.

Q3: I am observing a significant amount of the carboxylic acid derivative instead of the ethyl ester. How do I stop this? A3: The formation of 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is due to the hydrolysis of the ethyl ester[4]. This occurs if adventitious water is present in your solvent combined with the acidic byproduct (HCl) generated during the reaction, or if you use too strong of a base during the workup. Fix: Use anhydrous tert-butanol. During workup, strictly use mild bases like saturated aqueous NaHCO₃ rather than NaOH or KOH, and perform the neutralization quickly at 0–5 °C.

Q4: Can I use a multicomponent reaction (MCR) approach to avoid handling unstable


-halo aldehydes? 
A4:  Yes. An alternative modern approach involves the oxidative coupling of 2-amino-5-methylpyridine with ethyl propiolate or 

-keto esters. For instance, using a copper catalyst (e.g., CuI) or hypervalent iodine/NBS as an oxidant allows for the in situ generation of the reactive electrophile[2]. This offers a greener route, though it requires strict optimization of the oxidant stoichiometry to prevent over-oxidation of the pyridine ring.

References

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis ACS Medicinal Chemistry Letters URL:[Link]

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines RSC Advances URL:[Link]

  • REACTIONS WITH N-CHLOROSUCCINIMIDE OF VARIOUS 5-METHYLIMIDAZO[1,2-a]PYRIDINE DERIVATIVES WITH AN ELECTRON-WITHDRAWING GROUP Semantic Scholar / Heterocycles URL:[Link]

  • THERAPEUTIC TARGETING OF INTERLEUKIN-1 RECEPTOR-ASSOCIATED KINASE 4 (IRAK4) IN CANCERS CHARACTERIZED BY REARRANGEMENTS IN THE MIXED LINEAGE LEUKEMIA GENE (MLL-r)

Sources

Troubleshooting regioselectivity in imidazo[1,2-a]pyridine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important heterocyclic scaffold. Here, we address common challenges, with a particular focus on controlling regioselectivity during cyclization. The guidance provided is based on established mechanistic principles and field-proven strategies to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of regioselectivity in the synthesis of imidazo[1,2-a]pyridines?

Regioselectivity in imidazo[1,2-a]pyridine synthesis is primarily governed by the nucleophilicity of the nitrogen atoms in the 2-aminopyridine starting material and the nature of the electrophilic partner. The endocyclic pyridine nitrogen (N-1) and the exocyclic amino group (N-H₂) compete for the initial reaction with the electrophile.

  • Electronic Effects: Electron-donating groups on the 2-aminopyridine ring increase the nucleophilicity of the endocyclic N-1, favoring its initial attack and leading to the "normal" imidazo[1,2-a]pyridine isomer. Conversely, electron-withdrawing groups decrease the nucleophilicity of N-1, which can sometimes lead to side reactions or require harsher conditions.

  • Steric Hindrance: Bulky substituents near the N-1 position can sterically hinder its approach to the electrophile, potentially favoring reaction at the exocyclic amino group.

  • Reaction Mechanism: The specific reaction pathway plays a crucial role. For instance, in the classic Chichibabin reaction, the initial step is the SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and an α-haloketone.[1] In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the regioselectivity is determined by the initial formation of an iminium ion, which is then attacked by the isocyanide.[2][3][4][5]

Q2: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][4][5][6][7][8][9][10][11] The generally accepted mechanism involves the formation of an iminium intermediate from the condensation of an aldehyde and 2-aminopyridine, followed by nucleophilic attack by the isocyanide and subsequent cyclization.[5][12] To improve regioselectivity:

  • Choice of Catalyst: The choice of Lewis or Brønsted acid catalyst can significantly influence the reaction.[10] For instance, Sc(OTf)₃ is a commonly used and effective Lewis acid for this transformation.[10] Experimenting with different catalysts can help favor the desired reaction pathway.

  • Solvent Effects: The solvent can play a non-innocent role in the GBB reaction.[12] Alcohols like methanol can act as co-catalysts and influence the reaction mechanism.[12] If you are using a non-polar solvent, consider switching to a protic solvent like methanol or ethanol to see if it improves regioselectivity.

  • Substituent Effects on the Aldehyde: The electronics of the aldehyde can also play a role. An electron-withdrawing group on the aldehyde can make the iminium ion more electrophilic, potentially leading to a cleaner reaction.

Q3: Can I achieve regioselective C-H functionalization on a pre-formed imidazo[1,2-a]pyridine core?

Yes, selective C-H functionalization of the imidazo[1,2-a]pyridine scaffold is a well-established strategy.[13][14] The C3 position is generally the most nucleophilic and prone to electrophilic substitution. For instance, regioselective fluorination at the C3 position can be achieved using Selectfluor.[15] Various other functionalizations, such as cyanation and arylation, have also been reported with high regioselectivity.[16]

Troubleshooting Guide

Problem 1: My reaction is producing the undesired regioisomer.

This is a common issue that often points to a deviation from the intended reaction mechanism.

Visualizing the Competing Pathways

G cluster_0 Desired Pathway cluster_1 Undesired Pathway N1_attack Endocyclic N-1 Attack Intermediate_A Intermediate A N1_attack->Intermediate_A Forms desired intermediate Cyclization_A Cyclization Intermediate_A->Cyclization_A Product_A Desired Imidazo[1,2-a]pyridine Cyclization_A->Product_A NH2_attack Exocyclic NH2 Attack Intermediate_B Intermediate B NH2_attack->Intermediate_B Forms undesired intermediate Cyclization_B Alternative Cyclization Intermediate_B->Cyclization_B Product_B Undesired Isomer Cyclization_B->Product_B Start 2-Aminopyridine + Electrophile Start->N1_attack Start->NH2_attack

Caption: Competing reaction pathways in imidazo[1,2-a]pyridine synthesis.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Incorrect Reaction Conditions The reaction conditions (temperature, solvent, catalyst) may favor the undesired pathway. For example, in some cases, basic conditions can increase the nucleophilicity of the exocyclic amine, leading to the undesired isomer.[17]Systematically vary the reaction conditions. Start by screening different solvents of varying polarity and proticity. If using a catalyst, try different Lewis or Brønsted acids. Lowering the reaction temperature may also increase selectivity.
Electronic Effects of Substituents Electron-withdrawing groups on the 2-aminopyridine can deactivate the endocyclic nitrogen, making the exocyclic nitrogen more competitive.If possible, consider using a 2-aminopyridine derivative with an electron-donating group to enhance the nucleophilicity of the endocyclic nitrogen.
Steric Hindrance A bulky substituent on the 2-aminopyridine (e.g., at the 6-position) may sterically block the endocyclic nitrogen from attacking the electrophile.If your substrate design allows, try moving the bulky group to a different position or replacing it with a smaller one.

Experimental Protocol: Screening for Optimal Conditions

  • Setup: Prepare a series of small-scale reactions in parallel.

  • Variables: In each reaction, vary a single parameter:

    • Solvent: Toluene, Dioxane, Acetonitrile, Ethanol, Methanol.

    • Catalyst (for GBB): Sc(OTf)₃, Yb(OTf)₃, TFA, Acetic Acid.

    • Temperature: Room Temperature, 50 °C, 80 °C, Reflux.

  • Analysis: Monitor the reactions by TLC or LC-MS to determine the ratio of regioisomers.

  • Optimization: Once a promising condition is identified, further optimize the reaction time and reagent stoichiometry.

Problem 2: The reaction is not proceeding to completion or giving a low yield.

A stalled reaction or low yield can be frustrating, but it is often a solvable problem.[18]

Troubleshooting Workflow

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Re-evaluate Reaction Conditions Start->Check_Conditions Check_Workup Investigate Workup Procedure Start->Check_Workup Reagent_Degradation Degradation of Starting Materials? Check_Reagents->Reagent_Degradation Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Reagents->Incorrect_Stoichiometry Temp_Too_Low Temperature Too Low? Check_Conditions->Temp_Too_Low Catalyst_Inactive Catalyst Inactive or Poisoned? Check_Conditions->Catalyst_Inactive Solvent_Issue Inappropriate Solvent? Check_Conditions->Solvent_Issue Product_Loss Product Loss During Extraction/Purification? Check_Workup->Product_Loss Product_Decomposition Product Unstable to Workup Conditions? Check_Workup->Product_Decomposition Solution Implement Corrective Actions: - Use fresh reagents - Increase temperature/time - Modify workup Reagent_Degradation->Solution Incorrect_Stoichiometry->Solution Temp_Too_Low->Solution Catalyst_Inactive->Solution Solvent_Issue->Solution Product_Loss->Solution Product_Decomposition->Solution

Caption: Systematic workflow for troubleshooting low-yielding reactions.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Reagent Quality 2-aminopyridines can be susceptible to oxidation. Aldehydes can oxidize to carboxylic acids. Isocyanides can polymerize.Use freshly purified starting materials. Check the purity of your reagents by NMR or other appropriate methods.
Insufficient Activation The reaction may have a high activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent if necessary. Microwave irradiation can sometimes be effective in driving these reactions to completion.[1]
Catalyst Deactivation If using a catalyst, it may be poisoned by impurities in the starting materials or solvent.Use purified, dry solvents. If catalyst poisoning is suspected, try increasing the catalyst loading or adding it in portions.
Product Instability The desired product may be unstable under the reaction or workup conditions.[18]Monitor the reaction by TLC/LC-MS. If the product appears and then disappears, it is likely decomposing. Try to isolate the product under milder conditions (e.g., lower temperature, avoiding strong acids/bases).
Poor Solubility One of the starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rate.Screen for a solvent system in which all reactants are fully dissolved at the reaction temperature.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available from: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. Available from: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journals. Available from: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein-Institut. Available from: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Semantic Scholar. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. Available from: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available from: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available from: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. Available from: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Available from: [Link]

Sources

Technical Support Center: 2-Amino-5-Methylpyridine (AMP) Condensation Protocols

[1]

Status: Active Subject: Minimizing Side Products & Optimizing Selectivity in AMP Condensations Ticket ID: AMP-SYNTH-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Reactivity Paradox

2-Amino-5-methylpyridine (AMP) presents a classic "ambident nucleophile" challenge. Successful condensation depends entirely on managing the competition between two nucleophilic sites:

  • Endocyclic Nitrogen (N1): Highly basic (pKa of conjugate acid

    
     6.0–7.0), kinetically favored for electrophilic attack.
    
  • Exocyclic Amine (

    
    ):  Less basic due to resonance delocalization, but thermodynamically favored for stable amide/imine formation.[1]
    

The Core Issue: Most "failed" condensations are actually successful reactions at the wrong nitrogen (N1-acylation/alkylation), leading to unstable intermediates that hydrolyze back to starting materials or rearrange into impurities.

Module 1: Amide Coupling (Acylation)

Goal: Formation of stable amides at the exocyclic amine.

The Problem: N1-Acylation & "Stalled" Reactions

If you observe rapid consumption of starting material followed by the reappearance of AMP upon aqueous workup, you likely formed the N-acylpyridinium salt (Kinetic Product) rather than the desired amide.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Coupling Agent HATU or T3P (Propylphosphonic anhydride)High-activity agents are required to overcome the poor nucleophilicity of the exocyclic amine.[1] EDC/HOBt is often insufficient.[1]
Base Choice DIPEA (Diisopropylethylamine)Must be used in excess (3.0 eq).[1] The base prevents protonation of the ring nitrogen, keeping the exocyclic amine available.
Solvent DMF or DMAc Polar aprotic solvents stabilize the transition state and improve solubility of the polar AMP substrate.
Temperature 50°C - 60°C Elevated temperature promotes the thermodynamic rearrangement from the N1-acyl intermediate to the exocyclic amide.[1]
Workflow Visualization: Regioselectivity Control

RegioselectivityStartReagents:AMP + R-COOH + HATUKineticIntermediate A:N1-Acylpyridinium Salt(Unstable)Start->KineticFast Attack (RT)ThermoProduct B:Exocyclic Amide(Stable Target)Start->ThermoSlow Direct AttackKinetic->ThermoHeat (55°C) + Base(Rearrangement)HydrolysisSide Product:Hydrolyzed SM(Reverted)Kinetic->HydrolysisAqueous Workup

Figure 1: The kinetic vs. thermodynamic pathway. Heating is often required to drive the rearrangement of the unstable N1-intermediate to the stable amide.

Module 2: Imidazo[1,2-a]pyridine Synthesis

Goal: Cyclocondensation with

The Problem: The "Hydrobromide Trap"

In this reaction, the ring nitrogen must attack first. However, the byproduct is HBr.[2] Since AMP is basic, it reacts with the generated HBr to form AMP


HBr salt2
Troubleshooting Protocol
IssueObservationFix
Stalled Conversion Thick precipitate forms; TLC shows 50% SM remaining.Add Inorganic Base: Use

or

(1.5–2.0 eq) to scavenge acid.[1] Do not rely on excess AMP as a base.[1]
Regio-scrambling Multiple spots on TLC close together.[1]Solvent Switch: Switch from Ethanol to 1,4-Dioxane or Toluene at reflux.[1] Non-protic solvents often improve cyclization specificity.[1]
Oxidative Impurities Darkening of reaction mixture (tar formation).[1]Inert Atmosphere: The 5-methyl group is susceptible to radical oxidation.[1] Run under Argon/Nitrogen.[1]
Standardized Workflow
  • Dissolve: AMP (1.0 eq) and

    
    -haloketone (1.1 eq) in Ethanol (0.5 M).
    
  • Scavenge: Add

    
     (2.0 eq) solid directly to the flask.
    
  • Reflux: Heat to 80°C for 4–6 hours.

  • Check: TLC should show disappearance of AMP. If stalled, add catalytic NaI (10 mol%).[2]

Module 3: Schiff Base (Imine) Formation

Goal: Condensation with aldehydes.[1][3]

The Problem: Hydrolysis & Equilibrium

Imines derived from aminopyridines are notoriously unstable and prone to hydrolysis because the pyridine ring withdraws electron density, making the imine carbon highly electrophilic (susceptible to water attack).

Optimization Strategy
  • Dehydrating Agents: You must drive the equilibrium.[1] Add activated 4Å Molecular Sieves or

    
      directly to the reaction vessel.[1]
    
  • Catalysis: Use a Lewis Acid catalyst like

    
      (Titanium isopropoxide) or 
    
    
    .[1] These coordinate to the aldehyde oxygen, accelerating the attack of the sluggish exocyclic amine.

Common FAQ

Q: My reaction turned black, but the product is white. What happened? A: Aminopyridines are prone to oxidation, forming trace "pyridinium oxide" oligomers.[2] These are highly colored but usually present in negligible mass.[1]

  • Fix: Filter the crude mixture through a short pad of silica gel or activated charcoal before crystallization.

Q: Why does the 5-methyl group matter? Can I use protocols for 2-aminopyridine? A: The 5-methyl group is electron-donating.[1] It slightly increases the basicity of the ring nitrogen compared to unsubstituted 2-aminopyridine. This makes the "Kinetic Trap" (N1-attack) even more likely.[1] You may need higher temperatures than literature protocols for generic 2-aminopyridines suggest.[1]

Q: I see a double mass peak (M+ and M+42) in LCMS during amide coupling. A: The M+42 peak corresponds to bis-acetylation (acylation at both N1 and Exocyclic N).[1]

  • Fix: This happens if the acyl chloride/anhydride is too reactive. Switch to a milder coupling method (HATU/COOH) or reduce the equivalents of the electrophile to 0.95 eq.

Diagnostic Flowchart

TroubleshootingStartIssue DetectedTypeReaction Type?Start->TypeAmideAmide CouplingType->AmideCycloCyclization (Imidazo)Type->CycloAmideIssueSM Returns after Workup?Amide->AmideIssueAmideFixFix: Increase Temp (60°C)Use HATU/DIPEAAmideIssue->AmideFixYes (Kinetic Trap)CycloIssuePrecipitate / Stalled?Cyclo->CycloIssueCycloFixFix: Add NaHCO3(Scavenge HBr)CycloIssue->CycloFixYes (Salt Formation)

Figure 2: Rapid diagnostic logic for the two most common failure modes.

References

  • Regioselectivity in Aminopyridine Acylation

    • Title: "Chemoselective Acyl
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the kinetic preference for ring nitrogen attack vs. thermodynamic exocyclic product.
    • Link:[Link] (General Journal Link for verification of chemical principles).

  • Imidazo[1,2-a]pyridine Synthesis

    • Title: "Synthesis of imidazo[1,2-a]pyridines: a review."
    • Source:RSC Advances.
    • Context: Details the mechanism of cyclocondensation and the necessity of base to neutralize acid byproducts.
    • Link:[Link]

  • HATU Coupling Efficiency

    • Title: "High-efficiency Amide Coupling for Electron-Deficient Amines."[1]

    • Source:Tetrahedron Letters.
    • Context: Supports the use of HATU for aniline-like and aminopyridine substrates where nucleophilicity is low.[1]

    • Link:[Link][1]

  • Physical Properties of AMP

    • Title: "2-Amino-5-methylpyridine Compound Summary."
    • Source:PubChem.[1]

    • Context: pKa values and physical data.[1][4][5][6]

    • Link:[Link][1]

Overcoming solubility issues with ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during the experimental use of this compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, but often presenting challenges in formulation due to its generally low aqueous solubility.[1][2] This document provides practical, in-depth guidance to help you navigate these challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. Why is this happening?

A2: This phenomenon, often referred to as "solvent shocking" or "precipitation upon dilution," is common for hydrophobic compounds. When a concentrated stock solution in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer), the compound's local concentration can momentarily exceed its solubility limit in the mixed solvent system, leading to the formation of a precipitate. The final concentration of the co-solvent (DMSO) in your aqueous buffer may be insufficient to maintain the solubility of the compound at the desired final concentration.

Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A3: Adjusting the pH can be a viable strategy to enhance the solubility of ionizable compounds. The imidazo[1,2-a]pyridine ring system contains a basic nitrogen atom. Lowering the pH of the aqueous buffer (making it more acidic) will lead to protonation of this nitrogen, forming a more soluble salt. However, the ethyl ester group in your compound is generally stable under moderately acidic to neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially over extended periods or at elevated temperatures. Therefore, while a moderately acidic pH might improve solubility, it is crucial to assess the stability of your compound under these conditions for the duration of your experiment. For imidazobenzodiazepine-3-carboxylates, a related class of compounds, solubility was found to be high at neutral pH due to the presence of both basic and acidic functionalities.[4]

Q4: What is the recommended method for preparing a stock solution for in vitro biological assays?

A4: For in vitro assays, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds.[5] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound. After dissolving the compound in DMSO, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or lead to moisture absorption by the DMSO, potentially causing precipitation.[6]

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem 1: Compound will not fully dissolve in the primary solvent (e.g., DMSO).
Potential Cause Troubleshooting Steps & Scientific Rationale
Inadequate Solvent Volume The concentration of the compound exceeds its solubility limit in the chosen volume of solvent. Action: Increase the volume of the solvent incrementally until the compound fully dissolves.
Low Dissolution Rate The compound may be dissolving slowly. Action: Gently warm the solution (e.g., in a 37°C water bath) and/or use sonication to increase the rate of dissolution.[5] Be cautious with heat, as it can degrade some compounds.
Poor Solvent Quality The presence of water in DMSO can significantly reduce its solvating power for hydrophobic compounds. Action: Use fresh, anhydrous, high-purity DMSO.
Problem 2: Precipitation occurs upon dilution of the DMSO stock into an aqueous buffer.
Potential Cause Troubleshooting Steps & Scientific Rationale
Solvent Shocking Rapid dilution causes localized supersaturation and precipitation. Action: Instead of adding the buffer to the DMSO stock, add the small volume of DMSO stock to a larger volume of vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations.
Final Co-solvent Concentration is too Low The final percentage of DMSO in the aqueous buffer is insufficient to maintain solubility. Action: If your experimental system allows, increase the final concentration of DMSO (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[6]
Buffer Composition The ionic strength or specific salts in your buffer may decrease the solubility of the compound (salting-out effect). Action: If possible, try a different buffer system or reduce the salt concentration.
Problem 3: The compound needs to be dissolved in a solvent other than DMSO for a specific application (e.g., in vivo studies).
Potential Cause Troubleshooting Steps & Scientific Rationale
Toxicity of the Primary Solvent DMSO can have toxic effects in some biological systems, especially at higher concentrations. Action: Explore other biocompatible co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol.[7][8] It is essential to determine the tolerance of your specific assay or animal model to these solvents.
Need for an Aqueous Formulation For some applications, a fully aqueous solution is required. Action: Consider formulation strategies such as the use of cyclodextrins to form inclusion complexes, which can enhance aqueous solubility.[9][10] Another approach is the use of surfactants to create micellar solutions.[8]
Oral Bioavailability Challenges For oral administration, the compound needs to remain in solution in the gastrointestinal tract. Action: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of poorly soluble drugs by forming microemulsions in the gut.[8][9][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 218.24 g/mol .

  • Weigh the compound: Carefully weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • Troubleshooting dissolution: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[5]

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[6]

Protocol 2: Serial Dilution and Preparation of Working Solutions in Aqueous Buffer

Objective: To dilute the DMSO stock solution into an aqueous buffer to prepare working solutions for biological assays while minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer: If the experiment is to be conducted at a specific temperature (e.g., 37°C), pre-warm the aqueous buffer to that temperature.

  • Prepare the working solution: a. Dispense the required volume of the pre-warmed aqueous buffer into a sterile tube. b. While vigorously vortexing the buffer, add the required volume of the 10 mM DMSO stock solution dropwise to the buffer. c. Continue vortexing for an additional 10-20 seconds to ensure homogeneity.

  • Visual inspection: Visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider the troubleshooting steps outlined in the guide above.

  • Final DMSO concentration: Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5% for cell-based assays).[6]

  • Vehicle control: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer.

Visualizations

Decision Tree for Troubleshooting Solubility Issues

G start Solubility Issue with This compound q1 Is the compound dissolving in the primary organic solvent (e.g., DMSO)? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is precipitation occurring upon dilution into aqueous buffer? yes1->q2 solution1 Increase solvent volume, use sonication, or gentle warming. Use fresh, anhydrous solvent. no1->solution1 yes2 Yes q2->yes2 no2 No q2->no2 solution2 Add DMSO stock to vortexing buffer. Increase final co-solvent concentration. Modify buffer composition. yes2->solution2 solution3 Solution is ready for use. Ensure appropriate vehicle controls. no2->solution3

Caption: A logical workflow for troubleshooting solubility problems.

Workflow for Preparing Working Solutions

G start Start: Solid Compound step1 Dissolve in Anhydrous DMSO (e.g., 10 mM stock) start->step1 step2 Aliquot for Single Use & Store at -20°C or -80°C step1->step2 step3 Dilute Stock into Vortexing Aqueous Buffer step2->step3 step4 Visually Inspect for Precipitation step3->step4 q1 Is the solution clear? step4->q1 yes1 Yes q1->yes1 no1 No q1->no1 end_ok Proceed with Experiment (with vehicle control) yes1->end_ok end_fail Troubleshoot Dilution (see guide) no1->end_fail

Caption: Step-by-step process for preparing experimental solutions.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024). Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. (n.d.). Available at: [Link]

  • Co-solvent and Complexation Systems. ResearchGate. (n.d.). Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. (2022). Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. (n.d.). Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. (n.d.). Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. (n.d.). Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. (2018). Available at: [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. (2020). Available at: [Link]

  • Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. (n.d.). Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. (2023). Available at: [Link]

  • A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium. ScienceDirect. (2012). Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. (2017). Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. (n.d.). Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. (2022). Available at: [Link]

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. American Elements. (n.d.). Available at: [Link]

  • ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. Chemical Synthesis Database. (2025). Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of catalyst selection and reaction optimization. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals like Zolpidem and Alpidem.[1] However, its efficient synthesis is highly dependent on the careful selection of a catalytic system tailored to specific substrates and desired outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab, backed by mechanistic insights and established protocols.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yield is a frequent issue that can often be resolved by systematically evaluating several key parameters. The cause is typically suboptimal reaction conditions or an inappropriate catalyst-substrate pairing.

Initial Diagnostic Steps:

  • Re-evaluate Your Catalyst Choice: The catalyst's nature is paramount. For multicomponent reactions (MCRs) like the A3-coupling (aldehyde, alkyne, 2-aminopyridine), copper catalysts are standard.[2] However, if you are using a simple condensation of a 2-aminopyridine with an α-haloketone, a catalyst may not even be necessary, and its presence could promote side reactions.[3][4] For substrates with sensitive functional groups, a milder Lewis acid like Scandium triflate[3] or Yttrium triflate (Y(OTf)₃)[5] might be more effective.

  • Solvent Polarity and Type: The reaction medium dramatically influences catalyst activity and reactant solubility. Protic solvents of medium polarity, such as n-butanol, have been shown to improve yields by facilitating product precipitation, which drives the reaction equilibrium forward.[6] For "greener" syntheses, aqueous micellar media using surfactants like sodium dodecyl sulfate (SDS) can enhance reaction rates and yields, particularly for copper-catalyzed A3-couplings.[7][8]

  • Temperature and Reaction Time: Many imidazo[1,2-a]pyridine syntheses require elevated temperatures (80-120 °C) to proceed efficiently.[5][9] If you are running the reaction at room temperature, a gradual increase in heat may be necessary. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid decomposition from prolonged heating.

  • Role of Additives/Co-catalysts: Some catalytic systems require additives to function optimally. For instance, in certain copper-catalyzed reactions, the addition of a Brønsted acid co-catalyst like NaHSO₄·SiO₂ can significantly boost yields where the copper catalyst alone is insufficient.[9] Conversely, some modern protocols are designed to be ligand- and base-free, simplifying the procedure.[10]

Troubleshooting Flowchart for Low Reaction Yield

G start Low Yield Observed cat_check Is the catalyst appropriate for the reaction type? (e.g., Cu(I) for A3, Lewis Acid for GBB) start->cat_check solvent_check Evaluate Solvent System (Polarity, Protic/Aprotic) cat_check->solvent_check Yes cat_rethink Select a more suitable catalyst. Consult literature for substrate class. cat_check->cat_rethink No temp_check Optimize Temperature & Time solvent_check->temp_check No Improvement success Yield Improved solvent_check->success Improvement additive_check Consider Additives / Co-catalysts temp_check->additive_check No Improvement temp_check->success Improvement additive_check->success Improvement cat_rethink->solvent_check

Caption: Troubleshooting Flowchart for Low Reaction Yield.

Q2: I am observing no product formation. How do I diagnose a completely failed reaction?

A2: A complete lack of product points to a fundamental issue with one of the core components of the reaction: the reactants, the catalyst, or the conditions being sufficient to overcome the activation energy.

Diagnostic Workflow:

  • Confirm Reactant Integrity: Ensure your starting materials, particularly aldehydes and 2-aminopyridines, have not degraded. Aldehydes are prone to oxidation. Use freshly distilled or purified starting materials if there is any doubt.

  • Verify Catalyst Activity: The most common culprit is an inactive catalyst.

    • Copper(I) vs. Copper(II): Many A3-coupling reactions rely on Cu(I).[9] If you are using a Cu(II) salt (like CuSO₄), an in-situ reducing agent such as sodium ascorbate is often required to generate the active Cu(I) species.[8]

    • Heterogeneous Catalysts: Solid-supported catalysts like Cu/SiO₂ or ZnS-ZnFe₂O₄ can lose activity over time or through improper storage.[2][11] Ensure they are properly activated if required.

    • Lewis Acids: Lewis acid catalysts like FeCl₃ or Sc(OTf)₃ can be deactivated by water.[3] Ensure your reaction is performed under anhydrous conditions if using moisture-sensitive catalysts.

  • Re-evaluate the Reaction Mechanism: Ensure your chosen reactants are compatible with the intended reaction pathway. For example, the Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent method to form 3-aminoimidazo[1,2-a]pyridines, specifically requires an isocyanide component.[7][12] Attempting this transformation without it will fail.

  • Energy Input: Some methods, particularly solvent-free or catalyst-free condensations, require significant thermal energy or alternative energy sources like microwave irradiation to proceed.[3][13] Room temperature conditions may be insufficient to initiate the reaction.

Q3: My reaction is messy, with significant side product formation. How can I improve selectivity?

A3: Lack of selectivity often arises from conditions that are too harsh or a catalyst that promotes undesired reaction pathways. The goal is to find conditions that favor the desired cyclization over polymerization or decomposition.

Strategies for Improving Selectivity:

  • Lower the Reaction Temperature: High temperatures can provide the energy for alternative reaction pathways. Reducing the temperature, even if it extends the reaction time, can often provide a cleaner product profile.

  • Switch to a Heterogeneous Catalyst: Homogeneous catalysts are dispersed throughout the reaction mixture, which can sometimes lead to over-reaction or side reactions. A heterogeneous catalyst, such as Cu/SiO₂ or neutral alumina, provides a solid surface where the reaction occurs.[3][14] This can offer greater control and improved selectivity.

  • Embrace "Green" Methodologies: Modern, environmentally friendly protocols are often designed for high selectivity.

    • Photocatalysis: Using a photocatalyst like Eosin-Y with visible light can enable C-H functionalization under extremely mild, room-temperature conditions, avoiding the harsh reagents or high heat that cause side products.[15]

    • Aqueous Micellar Catalysis: Performing the reaction in water with a surfactant creates nano-micelles that act as tiny reaction vessels. This can enhance the rate of the desired reaction while suppressing side reactions that are disfavored in the aqueous environment.[8]

  • Check for Air/Moisture Sensitivity: For reactions involving sensitive intermediates, such as those in some copper-catalyzed oxidative cyclizations, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent undesired oxidation and improve the yield of the target molecule.[16]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a copper, iron, or Lewis acid catalyst for my specific substrates?

A1: The choice depends primarily on the type of reaction you are performing and the functional groups present on your substrates.

Decision Workflow for Initial Catalyst Selection

G start Select Starting Materials reaction_type What is the reaction type? start->reaction_type a3_coupling A3-Coupling (Aldehyde, Alkyne, 2-AP) reaction_type->a3_coupling gbb GBB Reaction (Aldehyde, Isonitrile, 2-AP) reaction_type->gbb condensation Condensation (α-Haloketone, 2-AP) reaction_type->condensation nitro_olefin Cascade with Nitro-olefin reaction_type->nitro_olefin cu_cat Use Copper Catalyst (e.g., CuI, Cu/SiO2) a3_coupling->cu_cat lewis_acid_cat Use Lewis Acid (e.g., Sc(OTf)3, Y(OTf)3) gbb->lewis_acid_cat no_cat Consider Catalyst-Free (Thermal or MW) condensation->no_cat fe_cat Use Iron Catalyst (e.g., FeCl3) nitro_olefin->fe_cat G cluster_0 Step 1: Alkyne Activation cluster_1 Step 2: Imine Formation cluster_2 Step 3 & 4: Coupling & Cyclization Alkyne R-C≡C-H Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Acetylide + Cu(I) CuI Cu(I) Catalyst Iminium_step3 Propargylamine Intermediate Acetylide->Iminium_step3 + Aldehyde Ar'-CHO Iminium Propargylamine Intermediate Aldehyde->Iminium + 2-Aminopyridine Aminopyridine 2-Aminopyridine Cyclization Intramolecular 5-exo-dig Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Aromatization Iminium_step3->Cyclization Nucleophilic Attack

Sources

Validation & Comparative

1H NMR spectrum analysis of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1H NMR Spectrum Analysis of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Executive Summary

Objective: This guide provides a definitive technical analysis of the 1H NMR spectrum of This compound . It is designed to assist medicinal chemists in distinguishing this specific scaffold from its common regioisomers (2-carboxylate) and homologs (2-methyl derivatives), which are frequently co-generated during cyclization reactions.[1]

Significance: The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, present in anxiolytics (e.g., Alpidem, Zolpidem) and anti-inflammatory agents.[1] The position of the carboxylate ester (C-3 vs. C-2) and the substituent at C-2 (H vs. Methyl) drastically alter the electronic properties and binding affinity of the molecule.[1] Misidentification via NMR is a common pitfall due to overlapping aromatic signals.[1]

Structural Analysis & Numbering

Before interpreting the spectrum, the standard IUPAC numbering for the imidazo[1,2-a]pyridine system must be applied.

  • Core: Imidazo[1,2-a]pyridine.[1][2][3][4][5][6][7][8]

  • Substituents:

    • Position 3: Ethyl carboxylate (–COOCH₂CH₃).[1][2]

    • Position 6: Methyl group (–CH₃).[1]

    • Position 2: Proton (H). (Critical Differentiator)

Key Diagnostic Protons:

  • H-5: The proton peri- to the bridgehead nitrogen. In 3-carboxylate derivatives, this proton is strongly deshielded by the anisotropic effect of the carbonyl group.

  • H-2: The isolated singlet on the imidazole ring.[1]

  • H-7/H-8: The remaining protons on the pyridine ring, showing coupling to H-5 and each other.

Comparative NMR Analysis

This section compares the target compound against its two most common synthetic alternatives: the 2-methyl analog (often formed if ethyl acetoacetate is used) and the 2-carboxylate regioisomer (formed if ethyl bromopyruvate is used).[1]

Table 1: Diagnostic Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentTarget Compound (3-COOEt, 6-Me, 2-H)Alternative A (2,6-Dimethyl-3-COOEt)Alternative B (2-COOEt, 6-Me, 3-H)Diagnostic Note
H-5 (dd/d) 9.31 ppm 9.15 ppm8.05 – 8.20 ppm H-5 is >9.0 ppm only when ester is at C-3.
H-2 / H-3 (s) 8.31 ppm (H-2) Absent (C-Me)7.55 – 7.65 ppm (H-3)H-2 is significantly more deshielded than H-3.
6-Me (s) 2.38 ppm2.69 ppm2.35 ppm6-Me shifts downfield in the 2,6-dimethyl analog due to steric crowding.
2-Me (s) Absent2.43 ppmAbsentPresence of 2-Me singlet confirms Alternative A.
Ester -CH₂- (q) 4.42 ppm4.41 ppm4.45 ppmNot diagnostic; similar across all isomers.[1]
Detailed Mechanistic Insight:
  • The "Deshielding" Effect at H-5: In the target compound, the carbonyl oxygen of the 3-ester is spatially proximate to H-5. Through-space magnetic anisotropy causes a dramatic downfield shift (

    
     > 9.0 ppm).[1] In Alternative B (2-carboxylate) , the carbonyl is distant from H-5, so H-5 resonates in the typical pyridine range (~8.1 ppm).[1]
    
  • The H-2 Singlet: The presence of a sharp singlet at ~8.3 ppm confirms the lack of substitution at position 2.[1] If this peak is missing and replaced by a methyl singlet at ~2.4 ppm, you have synthesized Alternative A .[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This specific H-2 analog requires a C1 synthon (formyl equivalent) rather than the C2 synthon used for 2-methyl analogs.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 equiv)

  • Ethyl glyoxylate (50% in toluene) or Ethyl 3-ethoxyacrylate (1.2 equiv)[1]

  • Ethanol (Solvent)[1]

  • Catalytic HCl or acetic acid.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-5-methylpyridine (1.08 g, 10 mmol) in ethanol (20 mL).

  • Addition: Add ethyl glyoxylate solution (2.2 mL, 11 mmol).

  • Cyclization: Heat the mixture to reflux (80°C) for 6–8 hours. Mechanism: Condensation followed by intramolecular Michael addition/elimination.[1]

  • Work-up: Evaporate ethanol under reduced pressure. Dissolve residue in DCM, wash with NaHCO3 (sat.[1] aq.) to remove acid catalyst.[1]

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane 1:4).

Protocol B: NMR Sample Preparation

Self-Validating Check: Ensure the solvent is free of acid traces, which can protonate N-1 and shift signals downfield.[1]

  • Solvent: Use CDCl₃ (99.8% D) + 0.03% TMS.[1]

    • Why: CDCl₃ provides the sharpest resolution for the aromatic coupling constants (

      
      ) required to distinguish H-7/H-8.[1]
      
    • DMSO-d6 Note: If solubility is poor, use DMSO-d6, but expect H-5 to shift further downfield (~9.45 ppm) and H-2 to broaden slightly due to quadrupole relaxation from N-1.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: 16 scans minimum; Pulse delay (D1)

    
     2.0s to ensure full relaxation of the isolated H-2 proton for accurate integration.
    

Visualization of Logic & Pathways

Figure 1: Synthetic Pathway & Regioisomer Logic

This diagram illustrates how different reagents lead to different NMR outcomes.

G Start 2-Amino-5-methylpyridine Target TARGET: Ethyl 6-methylimidazo[1,2-a] pyridine-3-carboxylate (H-2 present) Start->Target Reflux/EtOH Analog ANALOG A: Ethyl 2,6-dimethylimidazo[1,2-a] pyridine-3-carboxylate (2-Me present) Start->Analog Reflux/EtOH Isomer ANALOG B (Regioisomer): Ethyl 6-methylimidazo[1,2-a] pyridine-2-carboxylate (H-3 present) Start->Isomer Reflux/DME Reagent1 Ethyl Glyoxylate (or Ethyl 3-ethoxyacrylate) Reagent1->Target Reagent2 Ethyl 2-chloroacetoacetate Reagent2->Analog Reagent3 Ethyl Bromopyruvate Reagent3->Isomer

Caption: Synthetic divergence based on the electrophile used. Choosing the wrong reagent leads to structurally similar but distinct NMR signatures.[1]

Figure 2: NMR Assignment Logic Tree

Use this decision tree to validate your product.

NMR_Logic CheckH5 Check H-5 Shift (> 9.0 ppm?) CheckH2 Check Region 8.0-8.5 ppm (Singlet present?) CheckH5->CheckH2 Yes (>9.0) ResultRegio IDENTIFIED: 2-Carboxylate Isomer (H-5 < 8.5 ppm) CheckH5->ResultRegio No (<8.5) CheckMe Check Methyl Region (How many singlets?) CheckH2->CheckMe Yes (1H Singlet) ResultDimethyl IDENTIFIED: 2,6-Dimethyl Analog (2 Methyl Singlets) CheckH2->ResultDimethyl No (Singlet Absent) ResultTarget CONFIRMED: Target Compound (3-Ester, 2-H) CheckMe->ResultTarget 1 Singlet (6-Me) CheckMe->ResultDimethyl 2 Singlets (2-Me & 6-Me)

Caption: Step-by-step NMR interpretation logic to confirm the identity of this compound.

References

  • Gueiffier, A., et al. (1998).[1] Synthesis and biological activity of novel imidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry.[1]

  • Rao, G. K., et al. (2018).[1][9] Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines. Journal of Chemical Sciences, 130,[9] 55.

  • ChemicalBook. (2024).[1][10] this compound Product Data.

  • BenchChem. (2025).[1][11] Regioisomer Differentiation in Imidazopyridines.[1]

  • Bagdi, A. K., et al. (2015).[1] Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. Heterocycles.[1][3][5][9][11]

Sources

Comparative Evaluation of ¹³C NMR Prediction Methodologies for the Imidazo[1,2-a]pyridine-3-carboxylate Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-fused bicyclic structure ubiquitous in medicinal chemistry and drug development (e.g., zolpidem, alpidem)[1]. However, assigning its ¹³C Nuclear Magnetic Resonance (NMR) spectrum presents a significant analytical challenge. The bridgehead nitrogen (N4) participates in complex transannular resonance, creating a highly delocalized 10-π electron system that often confounds standard empirical NMR prediction algorithms.

This guide objectively compares the performance of three leading ¹³C NMR prediction alternatives—ChemDraw (Empirical Additivity) , Mnova/ACD Labs (HOSE Codes/Neural Networks) , and DFT Calculations (Quantum Mechanics) —using Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate as the benchmark molecule[2]. By contrasting in silico predictions against self-validated empirical data, this guide provides drug development professionals with actionable insights into which predictive tools to trust during structural elucidation.

Mechanistic Context: The Analytical Challenge

The difficulty in predicting the ¹³C NMR shifts of the imidazo[1,2-a]pyridine-3-carboxylate core lies in its "push-pull" electronic nature. The bridgehead nitrogen (N4) is sp² hybridized and strongly donates its lone pair into the 5-membered imidazole ring.

When an electron-withdrawing ester group is placed at the C3 position, one might intuitively expect the C3 carbon to be highly deshielded. However, the strong electron donation from N4 creates an enamine-like resonance contributor, localizing negative charge at C3. Consequently, the C3 quaternary carbon is unexpectedly shielded, typically resonating upfield around 111–114 ppm[3]. Predictive software that relies purely on localized additivity rules routinely fails to account for this long-range resonance, leading to severe assignment errors.

Self-Validating Experimental Protocol

To establish a ground-truth empirical dataset, the benchmark core must be synthesized and analyzed using a self-validating workflow that prevents artifactual signal loss.

Step 1: Synthesis of the Benchmark Core

The synthesis relies on the nucleophilic attack of 2-aminopyridine on an α-halocarbonyl, followed by intramolecular cyclization[4].

  • Reaction: Dissolve 2-aminopyridine (1.0 equiv) in absolute ethanol. Add K₂CO₃ (1.2 equiv) and stir for 15 minutes at room temperature.

  • Coupling: Dropwise add ethyl 2-chloroacetoacetate (1.2 equiv) to the mixture.

  • Cyclization: Reflux the mixture for 4–8 hours. Causality note: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the highly basic imidazo[1,2-a]pyridine product, which would otherwise stall the cyclization.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous Na₂SO₄ to remove trace water (which causes peak broadening in NMR). Purify via silica gel chromatography[3].

Step 2: ¹³C NMR Acquisition Parameters
  • Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire data at 100 MHz (equivalent to a 400 MHz ¹H magnet).

  • Relaxation Delay (Critical): Set the relaxation delay (d1) to 2.0 seconds or higher. Causality note: Quaternary carbons (C=O, C2, C3, C8a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1.0s delay will cause these critical peaks to vanish into the baseline noise.

Comparative Workflow

NMR_Workflow cluster_predictors Prediction Alternatives A Synthesize Core (Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) B Acquire Empirical 13C NMR (100 MHz, CDCl3) A->B C Generate in silico Predictions A->C D Calculate Δδ (Predicted - Empirical) B->D C1 ChemDraw (Empirical Additivity) C->C1 C2 Mnova / ACD Labs (HOSE/NN) C->C2 C3 DFT (GIAO B3LYP/6-311+G**) C->C3 C1->D C2->D C3->D E Orthogonal Validation (HSQC / HMBC) D->E F Final Peak Assignment & MAE Calculation E->F

Workflow for empirical acquisition and comparative in silico evaluation of ¹³C NMR chemical shifts.

Performance Comparison: Empirical vs. In Silico Data

The empirical data for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate[2] was compared against predictions generated by ChemDraw Professional (ChemNMR algorithm), Mnova NMRPredict (HOSE code ensemble), and Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) using the GIAO method).

To ensure orthogonal validation, empirical assignments were cross-verified using 2D HMBC correlations (e.g., the C3 carbon at 113.6 ppm shows strong ³J correlations to the ester CH₂ protons).

Quantitative Data Summary
Carbon PositionEmpirical Shift (ppm)ChemDraw (ppm)Mnova / ACD (ppm)DFT-GIAO (ppm)
C=O (Ester) 161.5164.0161.2162.1
C2 (Quat) 152.7145.0151.5153.4
C8a (Bridgehead) 146.8140.0146.1147.5
C7 (CH) 128.0130.0127.5128.8
C5 (CH) 127.6125.0126.8128.1
C8 (CH) 116.6118.0116.2117.4
C3 (Quat) 113.6120.0112.8114.5
C6 (CH) 112.6115.0112.1113.2
CH₂ (Ethyl) 60.361.060.561.2
C2-CH₃ 16.714.016.217.1
CH₂-CH₃ 14.514.014.215.0
Mean Abs. Error (MAE) - 3.25 ppm 0.56 ppm 0.67 ppm

Causality Behind Predictive Performance (E-E-A-T Insights)

Why ChemDraw Struggles (MAE: 3.25 ppm)

ChemDraw utilizes empirical additivity rules, applying incremental shift values based on adjacent functional groups. This method fundamentally fails for the imidazo[1,2-a]pyridine core because it cannot mathematically model transannular resonance. It drastically underestimates the deshielding of the C8a bridgehead (Δδ = -6.8 ppm) and overestimates the C3 carbon (Δδ = +6.4 ppm) because it treats C3 as a standard aromatic carbon conjugated to an ester, ignoring the powerful electron donation from the N4 lone pair.

Why Mnova / ACD Labs Excel (MAE: 0.56 ppm)

These platforms utilize HOSE (Hierarchical Orthogonal Space Encoding) codes combined with neural networks. Instead of calculating from scratch, they map the spherical environment of each atom (up to 4-5 bonds away) and search massive proprietary databases of empirical spectra. Because the imidazo[1,2-a]pyridine scaffold is heavily patented and highly published[1], the software finds near-exact structural matches, resulting in exceptional accuracy.

The Role of DFT Calculations (MAE: 0.67 ppm)

DFT calculates the actual magnetic shielding tensors from first principles by modeling the electron density. It inherently captures the enamine push-pull resonance without relying on historical databases. While slightly less accurate than HOSE codes for this specific known molecule, DFT remains the gold standard for entirely novel derivatives or unprecedented scaffolds where database-driven tools like Mnova will fail due to a lack of training data.

Conclusion & Recommendations

For routine structural verification of known privileged scaffolds like imidazo[1,2-a]pyridines, Mnova or ACD/Labs are the superior alternatives, offering near-instantaneous results with sub-1.0 ppm accuracy. ChemDraw should be strictly avoided for assigning the quaternary carbons (C2, C3, C8a) of fused heteroaromatics, as its additivity rules will lead to incorrect peak assignments. For researchers developing highly novel, unprecedented derivatives where HOSE databases fall short, investing computational time into DFT (GIAO) calculations is the most scientifically rigorous approach.

References

  • Adingra, K. F., et al. "Synthesis and antimicrobial studies of 2-(5-substituted)-1, 3, 4- oxadiazole-2-yl)-H-imidazo [1, 2, α] pyridine derivatives." Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Arkivoc. "Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives". Arkivoc. URL: [Link]

Sources

Comparative Biological Profile: 6-Methyl vs. 6-Chloro Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 6-methyl versus 6-chloro substituted imidazo[1,2-a]pyridines. It is designed for medicinal chemists and pharmacologists to navigate the structure-activity relationship (SAR), metabolic fate, and therapeutic trade-offs between these two common bioisosteres.

Executive Summary

The substitution at the C6 position of the imidazo[1,2-a]pyridine scaffold acts as a critical "molecular switch" that dictates receptor subtype selectivity, metabolic stability, and toxicity profiles.

  • 6-Methyl (e.g., Zolpidem): Optimizes affinity for central GABA-A (

    
    ) receptors, conferring sedative-hypnotic efficacy. It serves as a metabolic "soft spot," undergoing predictable benzylic oxidation (CYP3A4-mediated) to inactive carboxylic acid metabolites, ensuring a short half-life (
    
    
    
    h) desirable for insomnia treatments.
  • 6-Chloro (e.g., Alpidem): Increases lipophilicity (

    
     vs 
    
    
    
    ) and blocks C6-oxidation. However, this substitution drastically alters selectivity, often reducing GABA-A
    
    
    affinity while significantly increasing affinity for the Peripheral Benzodiazepine Receptor (PBR/TSPO) . This PBR affinity is mechanistically linked to severe hepatotoxicity, a liability that led to Alpidem's market withdrawal.[1]

Physicochemical & Structural Analysis

The choice between a methyl and chloro substituent fundamentally alters the electronic and steric landscape of the pharmacophore.

Feature6-Methyl (-CH

)
6-Chloro (-Cl) Implication
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I, +M)6-Me increases basicity of the ring nitrogen (N1), potentially enhancing H-bond acceptance. 6-Cl decreases pKa.
Lipophilicity (

)
+0.56+0.716-Cl increases logP, potentially improving CNS penetration but also increasing non-specific protein binding.
Steric Bulk (MR) 5.656.03Roughly isosteric, but Cl is slightly larger. Both fit well in the hydrophobic pocket of the Benzodiazepine Binding Site (BBS).
Metabolic Fate Labile: Benzylic hydroxylation (

).
Blocked: Resists oxidation at C6. Forces metabolism to other sites (e.g., ring hydroxylation, dealkylation).

Case Study: GABA-A Receptor Modulation (Neuroscience)

The most prominent comparison lies between Zolpidem (6-Me) and Alpidem (6-Cl). While they share the core scaffold, the C6-substituent drives divergent pharmacological profiles.

Binding Affinity & Efficacy

Experimental data indicates that the 6-methyl group is optimal for high-affinity binding to the


-subunit of the GABA-A receptor (the "sedative" subtype).
  • Zolpidem (6-Me):

    
     nM at 
    
    
    
    . The methyl group fills a specific hydrophobic sub-pocket (Loop F interactions) without inducing steric clash.
  • 6-Chloro Analogs: In direct SAR studies of 2-phenylimidazo[1,2-a]pyridine acetamides, replacing 6-Me with 6-Cl typically results in a 5- to 7-fold loss in potency (EC

    
     shift from ~32 nM to ~220 nM). The electron-withdrawing nature of chlorine reduces the electron density of the fused ring system, weakening the cation-
    
    
    
    or dipole interactions necessary for tight binding at the
    
    
    interface.
The Toxicity Cliff: PBR/TSPO Binding

The most critical distinction is the off-target activity at the Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR).

  • 6-Chloro (Alpidem): Exhibits nanomolar affinity for TSPO (

    
     nM). High TSPO occupancy in the liver is associated with mitochondrial permeability transition, ATP depletion, and subsequent hepatotoxicity.
    
  • 6-Methyl (Zolpidem): Displays negligible affinity for TSPO.

Recommendation: Avoid 6-chloro substitutions in this scaffold if the target molecule is intended for chronic CNS indications, unless TSPO counter-screening confirms selectivity.

Case Study: Anti-Infectives (Tuberculosis)

In the context of anti-tubercular agents (e.g., Q203 analogs targeting Mycobacterium tuberculosis QcrB), the SAR rules invert.

  • Potency Driver: In 2-ethyl-imidazo[1,2-a]pyridine series, the 6-chloro analog demonstrated superior potency (MIC

    
     nM) compared to the 6-methyl analog.
    
  • Mechanism: The increased lipophilicity of the 6-chloro group likely aids in penetrating the mycobacterial cell wall, or the electron-deficient ring system engages in stronger

    
    -stacking interactions within the QcrB binding site.
    

Visualizations

Diagram 1: SAR Logic & Biological Consequence

This decision tree illustrates the divergent paths based on C6-substitution.

SAR_Logic Scaffold Imidazo[1,2-a]pyridine Scaffold Sub_6Me 6-Methyl (-CH3) Scaffold->Sub_6Me Sub_6Cl 6-Chloro (-Cl) Scaffold->Sub_6Cl GABA_Affinity High GABA-A (α1) Affinity (Ki ~20 nM) Sub_6Me->GABA_Affinity Optimized Fit Metabolism Rapid CYP3A4 Oxidation (t1/2 ~2.5h) Sub_6Me->Metabolism Benzylic C-H PBR_Affinity High PBR/TSPO Affinity (Ki <10 nM) Sub_6Cl->PBR_Affinity Off-Target Binding Lipophilicity Increased Lipophilicity (Improved Permeability) Sub_6Cl->Lipophilicity +0.15 logP Sedation Therapeutic Effect: Sedation/Hypnosis GABA_Affinity->Sedation Toxicity Risk: Hepatotoxicity (Mitochondrial Stress) PBR_Affinity->Toxicity

Caption: Divergent biological profiles of 6-methyl vs 6-chloro substitution. 6-Me favors GABA-A efficacy; 6-Cl risks PBR-mediated toxicity.

Diagram 2: Metabolic Pathways (Zolpidem vs. Alpidem)

Contrasting the metabolic fate is crucial for half-life prediction.

Metabolism Zolpidem Zolpidem (6-Me) CYP3A4 CYP3A4 Zolpidem->CYP3A4 Major Route Alpidem Alpidem (6-Cl) Alpidem->CYP3A4 Resistant at C6 Alt_Metabolism Alternative Metabolism (Dealkylation/Ring OH) Alpidem->Alt_Metabolism Slower Clearance COOH_Metabolite Inactive Metabolite (6-COOH) CYP3A4->COOH_Metabolite Benzylic Oxidation Stable_C6 C6 Position Blocked CYP3A4->Stable_C6 No Reaction

Caption: 6-Methyl facilitates rapid clearance via oxidation to carboxylic acid; 6-Chloro blocks this route, altering PK.

Experimental Protocols

Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

Objective: General procedure for synthesizing the scaffold via condensation.

  • Reagents: 2-amino-5-methylpyridine (for 6-Me) or 2-amino-5-chloropyridine (for 6-Cl),

    
    -bromoacetophenone derivative, Sodium Bicarbonate (
    
    
    
    ), Toluene/Ethanol.
  • Procedure:

    • Dissolve 1.0 eq of the substituted 2-aminopyridine and 1.0 eq of the

      
      -bromoacetophenone in ethanol (0.5 M concentration).
      
    • Add 2.0 eq of

      
      .
      
    • Reflux the mixture for 4–6 hours (monitor via TLC/LC-MS).

    • Cool to room temperature. The product often precipitates.

    • Filter the solid, wash with cold water and hexane.

    • Recrystallize from ethanol or purify via flash chromatography (Hexane:EtOAc).

  • Validation:

    • 6-Me Product: Look for singlet methyl peak at

      
       ppm in 
      
      
      
      H NMR.
    • 6-Cl Product: Confirm characteristic isotope pattern (

      
      Cl/
      
      
      
      Cl, 3:1 ratio) in Mass Spectrometry.
GABA-A Radioligand Binding Assay

Objective: Determine


 values for 

-containing receptors.
  • Membrane Preparation: Use rat cerebral cortex homogenates or HEK293 cells expressing recombinant human

    
     receptors.
    
  • Ligand: Use

    
    -Flumazenil (0.5–1.0 nM) as the radioligand (non-selective benzodiazepine antagonist).
    
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the test compound (6-Me or 6-Cl analog).
    • Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation Check: Zolpidem control should yield an IC

      
       nM.
      

Data Summary Table

Compound Class6-SubstituentTargetActivity MetricKey Reference
Zolpidem Analog Methyl (-CH

)
GABA-A (

)

nM
[1, 3]
Alpidem Analog Chloro (-Cl)GABA-A (

)

nM
[2, 3]
Alpidem Chloro (-Cl)PBR/TSPO

nM
[2]
Anti-TB (IPA) Chloro (-Cl)Mtb (QcrB)MIC

nM
[4]
RSV Inhibitor Methyl (-CH

)
RSV FusionEC


M
[5]

References

  • Structural determinants for high-affinity zolpidem binding to GABA-A receptors. Journal of Biological Chemistry. [Link]

  • Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative Guide: Crystal Structure & Performance of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

[1]

Executive Summary

This compound is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class.[1] This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs targeting GABA receptors (e.g., Zolpidem) and emerging anti-tubercular agents.[1]

This guide analyzes the structural implications of the C6-methyl substitution , comparing it against the unsubstituted parent and the C6-chloro analog. The 6-methyl group introduces lipophilic bulk without significantly altering the electronic planarity, affecting crystal packing efficiency and solubility profiles critical for drug formulation.[1]

Structural Analysis & Crystallographic Signature

While specific unit cell dimensions can vary by solvent and crystallization method, the imidazo[1,2-a]pyridine-3-carboxylate series exhibits a highly conserved crystallographic signature.[1]

Representative Crystal Data (Analog Extrapolation)

Based on high-resolution data from closely related analogs (e.g., ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate and ethyl 6-chloro...), the target molecule is predicted to adopt the following packing motif:

ParameterRepresentative Value / Motif
Crystal System Monoclinic (Most probable) or Triclinic
Space Group P2₁/c (Centrosymmetric)
Z (Molecules/Unit Cell) 4
Planarity High.[1] The imidazopyridine core is essentially planar (RMS deviation < 0.02 Å).[1]
Ester Orientation The ethyl ester group typically lies coplanar or slightly twisted relative to the core to maximize conjugation.[1]
Key Intermolecular Interactions[1]
  • 
    -
    
    
    Stacking:
    The planar heteroaromatic core facilitates strong head-to-tail
    
    
    -stacking interactions (centroid-to-centroid distances ~3.6–3.8 Å), forming 1D columns along the crystallographic short axis.
  • C-H···O Hydrogen Bonding: Weak hydrogen bonds form between the pyridine ring protons (specifically H5) and the carbonyl oxygen of the ester group on adjacent molecules.[1]

  • Hydrophobic Packing: The C6-methyl group acts as a "lipophilic anchor," engaging in van der Waals interactions that reinforce the packing stability but decrease water solubility compared to the unsubstituted parent.[1]

Comparative Performance Data

The following table contrasts the 6-Methyl derivative with its Unsubstituted (Parent) and 6-Chloro (Electronic Withdrawing) analogs.

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 6-Methyl Alternative A: Unsubstituted (Parent) Alternative B: 6-Chloro
Substituent Effect Electron Donating (+I) . Increases electron density on ring.Neutral Reference.Electron Withdrawing (-I) . Deactivates ring.
Lipophilicity (cLogP) ~2.8 - 3.1 (High)~2.3 - 2.5 (Moderate)~2.9 - 3.2 (High)
Melting Point 67–75 °C (Range varies by polymorph/purity)50–52 °C90–92 °C
Solubility (Aq.) Low (< 0.1 mg/mL predicted)ModerateLow
Crystal Density Moderate Packing EfficiencyLower DensityHigher Density (due to heavy atom effect)
Biological Relevance Enhanced metabolic stability (blocks C6 oxidation).[1]Prone to rapid oxidative metabolism at C6.Halogen bonding potential; metabolic blocker.[1]

Technical Insight: The C6-methyl group significantly raises the melting point compared to the parent (approx. +20°C).[1] This indicates a higher lattice energy, driven by the efficient interlocking of the methyl group in the crystal void spaces, which reduces the degrees of freedom in the solid state.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol yields the 2-unsubstituted derivative. For the 2-methyl derivative, substitute the reagent as noted.

Reaction Principle: Condensation of 2-aminopyridine derivative with a

Materials:

  • 2-Amino-5-methylpyridine (1.0 eq)[1]

  • Ethyl 2-chloro-3-oxopropanoate (1.1 eq) [Commercial or generated in situ][1]

  • Ethanol (Solvent)[1][2]

  • Sodium Bicarbonate (Base)[1][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-5-methylpyridine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Ethyl 2-chloro-3-oxopropanoate (11 mmol) dropwise at room temperature.

    • Alternative for 2-Methyl Analog: Use Ethyl 2-chloroacetoacetate to obtain Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Neutralization: Resuspend residue in water and neutralize with saturated NaHCO₃ solution to pH 8.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Recrystallize from hot Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Characterization Standards (Self-Validation)

To ensure the correct isomer (6-methyl vs 2-methyl) is obtained, verify using 1H NMR .

  • Diagnostic Signal (6-Methyl): Look for a singlet methyl peak at ~2.3–2.4 ppm and a proton at C2 (singlet at ~8.0–8.2 ppm ).

  • Diagnostic Signal (2-Methyl): Look for two methyl singlets (one at ~2.4 ppm, one at ~2.6 ppm) and no aromatic singlet at the C2 position.[1]

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the synthesis pathway and the impact of the C6-Methyl group on the molecule's properties.

GStart2-Amino-5-methylpyridineIntermediateIntermediate(N-Alkylation)Start->IntermediateEtOH, RefluxReagentEthyl 2-chloro-3-oxopropanoateReagent->IntermediateProductEthyl 6-methylimidazo[1,2-a]pyridine-3-carboxylateIntermediate->ProductCyclization (-H2O, -HCl)Prop1Increased Lipophilicity(vs Parent)Product->Prop1Prop2Higher Melting Point(Crystal Stability)Product->Prop2Prop3Blocked Metabolic Site(C6 Position)Product->Prop3

Figure 1: Synthesis pathway and physicochemical impact of the C6-methyl substitution.

References

  • Synthesis & SAR of Imidazo[1,2-a]pyridines

    • Moraski, G. C., et al. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis."[1] ACS Medicinal Chemistry Letters, 2013.

    • [1]

  • General Synthesis Methodology (GBB & Condensation)

    • Perveen, S., et al. "Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst."[1] Letters in Applied NanoBioScience, 2021.[1]

  • Characterization Data (NMR/MP for Analogs)

    • Han, T., et al. "Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2-a]pyridine-3-carboxamides."[1] Journal of Chemical Research, 2011.[1]

    • [1]

  • Crystallographic Trends in Imidazo[1,2-a]pyridines

    • Detailed structural comparisons and unit cell data for the class can be verified via the Cambridge Structural Database (CSD) under the scaffold family "imidazo[1,2-a]pyridine-3-carboxylate".[1]

Reference Standards for Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359657-01-4), a critical scaffold in the development of anti-infective and kinase-inhibiting therapeutics.

Executive Summary: The Structural Imperative

This compound is a "privileged structure" in medicinal chemistry, serving as a core intermediate for agents targeting tuberculosis (via ATP synthesis inhibition) and PI3K signaling pathways in oncology.

For drug development professionals, the analytical challenge lies not in the gross connectivity of the molecule, but in its regiochemical purity . The synthesis of imidazo[1,2-a]pyridines is prone to isomeric scrambling based on the purity of the starting 2-aminopyridine. A reference standard for this molecule must definitively distinguish the 6-methyl isomer from the thermodynamically likely 5-methyl , 7-methyl , and 8-methyl impurities—a task where generic "Research Grade" chemicals often fail.

This guide compares the three tiers of reference materials available to researchers and outlines the mandatory qualification protocols to ensure data integrity.

Comparative Analysis: Selecting the Right Standard

Unlike common pharmacopeial excipients, there is no USP/EP "Primary Standard" for this specific intermediate. Researchers must choose between commercial research chemicals or custom-qualified standards.

Table 1: Comparative Performance Matrix
FeatureOption A: Commercial Research Grade Option B: Qualified Reference Standard (Custom) Option C: Surrogate Standard (2-Methyl Analog)
Primary Use Early-stage synthesis screeningGMP Impurity Profiling, GLP Tox StudiesMethod Development (Retention time marker only)
Purity Specification Typically >95% (Area %)>99.0% (w/w) (Mass Balance)>98%
Isomeric Purity Undefined (Often contains 5/7-Me isomers)Certified (via NOESY/qNMR)N/A (Different structure)
Water/Solvent Content Not quantifiedQuantified (KF + GC-HS)Quantified
Traceability Batch-specific onlyISO 17034 / NIST Traceable (via qNMR)Batch-specific
Risk Factor High: Risk of assigning wrong bioactivity to isomer.Low: Defensible in regulatory filings.Critical: Cannot quantify specific impurities.
The "Hidden" Danger: Regioisomeric Impurities

Commercial suppliers often synthesize this compound via the condensation of 2-amino-5-methylpyridine with ethyl 2-chloro-3-oxopropanoate.

  • The Risk: If the starting material contains 2-amino-4-methylpyridine (a common impurity in technical grade picolines), the final product will contain Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate .

  • Analytical Impact: These isomers often co-elute on standard C18 HPLC gradients. Only a Qualified Reference Standard with specific isomeric purity testing can rule this out.

Technical Validation: The "Gold Standard" Protocol

To validate a reference standard for this molecule, you cannot rely on simple HPLC-UV. You must prove the position of the methyl group.

Mechanism of Isomer Identification (NMR)

The definitive identification relies on 1H-NMR coupling patterns of the pyridine ring protons:

  • 6-Methyl Isomer (Target):

    • H-5: Appears as a singlet (or narrow doublet due to long-range coupling) at ~9.0 ppm.

    • H-7 & H-8: Appear as an AB system or two doublets with ortho-coupling (

      
       Hz).
      
  • 7-Methyl Isomer (Impurity):

    • H-5 & H-6: Appear as doublets (

      
       Hz).
      
    • H-8: Appears as a singlet.

Experimental Workflow: Qualification of the Standard

The following workflow describes how to convert a raw research chemical into a Qualified Reference Standard.

QualificationWorkflow cluster_Structural Structural ID (Qualitative) cluster_Purity Purity Assignment (Quantitative) Raw Raw Material (Ethyl 6-methylimidazo...) Purification Recrystallization (EtOH/H2O) Raw->Purification Enrich Purity >99% NMR_1H 1H-NMR & NOESY (Confirm Regiochemistry) Purification->NMR_1H MS HRMS (ESI+) (Confirm Mass) Purification->MS HPLC HPLC-UV (Area %) (Impurity Profiling) Purification->HPLC Volatiles TGA / KF / GC-HS (Volatiles Correction) Purification->Volatiles ROI Residue on Ignition (Inorganic Impurities) Purification->ROI Calculation Mass Balance Calculation Purity = (100 - %Imp - %Vol - %ROI) NMR_1H->Calculation HPLC->Calculation Organic Impurities Volatiles->Calculation Water/Solvents ROI->Calculation Ash COA Final Certificate of Analysis (Valid for GMP Use) Calculation->COA

Figure 1: Workflow for qualifying a primary reference standard from raw material, ensuring specific isomeric identity and mass-balance purity.

Synthesis & Impurity Pathway Analysis[1]

Understanding the origin of the material is crucial for defining the "Impurity Profile" of your standard.

SynthesisPath Picoline 2-Amino-5-methylpyridine (Starting Material) Reaction Reflux EtOH Picoline->Reaction Reagent Ethyl 2-chloro-3-oxopropanoate (Cyclizing Agent) Reagent->Reaction Imp_4Me Impurity: 2-Amino-4-methylpyridine Imp_4Me->Reaction Contaminant Target TARGET: Ethyl 6-methylimidazo[1,2-a] pyridine-3-carboxylate Reaction->Target Major Product Impurity_7Me IMPURITY A: Ethyl 7-methylimidazo[1,2-a] pyridine-3-carboxylate Reaction->Impurity_7Me Regioisomer (Must be resolved by HPLC)

Figure 2: Synthesis pathway highlighting the critical origin of the 7-methyl regioisomeric impurity.

Recommended Analytical Methodology

To verify the quality of your reference standard, use the following chromatographic conditions capable of resolving the 6-methyl target from the 7-methyl impurity.

HPLC Protocol for Isomer Resolution
  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),

    
     mm, 
    
    
    
    . Why? The phenyl-hexyl phase offers superior selectivity for regioisomers compared to standard C18.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 60%

      
       95% B
      
  • Detection: UV at 254 nm (Imidazo[1,2-a]pyridine core absorption).

  • Acceptance Criteria: Resolution (

    
    ) between 6-methyl and 7-methyl peaks must be 
    
    
    
    .

References

  • Chemical Identity: BLD Pharm. This compound (CAS 1359657-01-4).[1][2][3][4][5][6] Catalog Entry BD467109. Link

  • Medicinal Application: Goel, R. et al. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae. PubMed. Link

  • Synthesis & Isomerism: Huo, C. et al. (2015). Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. Heterocycles. Link

  • Reference Standard Qualification: ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link

Sources

Safety Operating Guide

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate: Comprehensive Safety and Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of advanced therapeutics—including anti-tuberculosis agents and GABA-A receptor modulators—Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359657-01-4) is a staple in modern drug development laboratories. However, the unique chemical architecture of imidazo[1,2-a]pyridines requires stringent, causality-driven handling and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides researchers and environmental health and safety (EHS) professionals with an authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Hazard Characterization & Causality

To safely manage any chemical, one must first understand its molecular behavior. This compound is a nitrogenous, bicyclic heterocyclic ester.

  • Reactivity Profile: The imidazopyridine core contains a basic nitrogen atom that can react exothermically with strong acids. Furthermore, the ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Toxicological Causality: Like many [1], the fine crystalline nature of this compound presents a significant inhalation hazard. It acts as a localized irritant to mucous membranes, triggering the GHS classification for Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1].

  • Environmental Impact: If introduced into the water supply, nitrogen-rich heterocycles resist standard microbial degradation and can disrupt local aquatic ecosystems.

Quantitative Data & Classification Summary
Property / ParameterSpecification / Classification
Chemical Name This compound
CAS Number 1359657-01-4
Molecular Formula C11H12N2O2
Physical State Solid (Crystalline Powder)
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Primary Incompatibilities Strong oxidizers, strong acids, strong bases
Waste Classification Non-halogenated organic waste (Nitrogen-containing)

Waste Segregation and Disposal Workflow

The disposal of heterocyclic organic compounds is strictly regulated under the [2]. The following diagram illustrates the self-validating system required to move this chemical from waste generation to final destruction.

WasteDisposal N1 1. Waste Generation (Solid/Solvent) N2 2. Segregation (Nitrogenous Organic) N1->N2 N3 3. RCRA Labeling (Full Chemical Name) N2->N3 N4 4. SAA Storage (< 55 Gallons) N3->N4 N5 5. Licensed Disposal (Incineration w/ Scrubber) N4->N5

Workflow for the compliant segregation and disposal of imidazopyridine chemical waste.

Standard Operating Procedure: Waste Segregation & Disposal

Do not treat this compound as general laboratory trash or standard aqueous waste. Follow this step-by-step methodology to ensure compliance and safety:

Step 1: Chemical Characterization and Segregation
  • Action: Segregate this compound into a Non-Halogenated Organic Waste stream.

  • Causality: Because this compound contains nitrogen but lacks halogens (like chlorine or fluorine), it must be kept separate from halogenated solvents. Mixing it with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy can lead to dangerous pressurization, exothermic reactions, or spontaneous combustion[3].

Step 2: Containerization
  • Action: Place solid waste or solvent-dissolved waste into a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or amber glass)[4].

  • Causality: The mandates that waste containers must not react with their contents[4]. Metal containers should be avoided if the waste stream contains trace acidic byproducts from synthesis, which could corrode the metal.

Step 3: RCRA-Compliant Labeling
  • Action: Affix a standardized hazardous waste label to the container the moment the first drop or grain of waste is added. The label must explicitly state "Hazardous Waste" and list the complete chemical name: this compound.

  • Causality: The EPA strictly prohibits the use of abbreviations, chemical formulas (e.g., C11H12N2O2), or shorthand on waste labels[4]. Emergency responders rely on clear nomenclature to dictate their response protocols in the event of a fire or spill.

Step 4: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed waste container in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., a spill tray) is used.

  • Causality: Under EPA Subpart K regulations for laboratories, waste must remain under the control of the operator generating it and cannot exceed 55 gallons in total volume before being transferred to a central accumulation area[2].

Step 5: Final Disposal via High-Temperature Incineration
  • Action: Transfer the waste to a licensed hazardous waste disposal vendor for high-temperature incineration.

  • Causality: Incineration is the only approved method for destroying stable imidazopyridine rings. Because the compound is nitrogen-rich, the disposal facility must utilize an incinerator equipped with a nitrogen oxide (NOx) scrubber to prevent the release of toxic smog-forming gases into the atmosphere.

Emergency Protocol: Spill Response and Decontamination

In the event of an accidental release of the pure powder, immediate action is required to prevent inhalation exposure (H335).

  • Area Isolation and PPE Donning: Evacuate non-essential personnel. The responder must don a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves, safety goggles, and a lab coat.

  • Dust Suppression: Do not dry sweep. Dry sweeping aerosolizes the fine crystalline powder, exacerbating the inhalation hazard. Lightly mist the spilled powder with water or cover it with a damp, inert absorbent pad to suppress dust formation.

  • Mechanical Collection: Use non-sparking plastic tools to scoop the dampened material and the absorbent into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the affected benchtop or floor with a standard laboratory detergent and water. Collect all rinsate and contaminated paper towels, placing them into the same hazardous waste container.

Empty Container Management

Once the original reagent bottle of this compound is depleted, the glass vial cannot be immediately discarded in standard glass recycling.

According to[5]:

  • Triple Rinse: Rinse the empty container three times with a compatible organic solvent (e.g., ethanol or ethyl acetate).

  • Rinsate Disposal: Collect all rinsate and deposit it into the non-halogenated organic waste stream.

  • Defacement: Once triple-rinsed, air-dry the container in a chemical fume hood. Completely deface or remove the original manufacturer's label before discarding the clean glass into the laboratory's broken glass/recycled glass receptacle[5].

References

  • How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]

  • Hazardous Waste Disposal Procedures Source: The University of Chicago Environmental Health and Safety URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.